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Foundational

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a detailed exploration...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a detailed exploration of a robust and efficient synthesis pathway for methyl 7-bromo-5-methyl-1H-indole-3-carboxylate, a key building block in medicinal chemistry. This document moves beyond a simple recitation of steps to provide insights into the underlying chemical principles and strategic considerations that inform the synthetic route.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of methyl 7-bromo-5-methyl-1H-indole-3-carboxylate offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. The strategic placement of the bromo, methyl, and carboxylate groups allows for tailored derivatization to explore structure-activity relationships in drug development programs.

This guide will focus on a well-established and versatile synthetic approach: the Japp-Klingemann Fischer Indole Synthesis. This powerful sequence allows for the controlled construction of the indole ring with the desired substituents in a predictable manner.[2][3]

Strategic Overview: The Japp-Klingemann Fischer Indole Pathway

The synthesis of methyl 7-bromo-5-methyl-1H-indole-3-carboxylate can be logically divided into three key stages:

  • Precursor Synthesis: The preparation of the crucial starting material, 5-bromo-3-methyl-phenylhydrazine.

  • Indole Core Formation: The construction of the indole ring system via the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole cyclization.

  • Final Functionalization: The esterification of the resulting indole-3-carboxylic acid to yield the target methyl ester.

This strategic approach is favored for its reliability and the commercial availability of the initial starting materials.

Synthesis_Overview cluster_0 Precursor Synthesis cluster_1 Indole Core Formation cluster_2 Final Functionalization A 4-Bromo-2-methylaniline B 5-Bromo-3-methyl-phenylhydrazine A->B Diazotization & Reduction C Hydrazone Intermediate B->C Japp-Klingemann Reaction D 7-Bromo-5-methyl-1H-indole-3-carboxylic acid C->D Fischer Indole Synthesis E Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate D->E Esterification

Caption: Overall synthetic strategy for methyl 7-bromo-5-methyl-1H-indole-3-carboxylate.

Part 1: Synthesis of 5-Bromo-3-methyl-phenylhydrazine

The synthesis of the key hydrazine precursor begins with the commercially available 4-bromo-2-methylaniline. The process involves two classical organic transformations: diazotization of the aniline followed by reduction of the resulting diazonium salt.

Mechanism Insight: Diazotization and Reduction

Diazotization involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a controlled reduction, typically using a reagent like sodium sulfite or stannous chloride, to yield the corresponding hydrazine.

Experimental Protocol: Synthesis of 5-Bromo-3-methyl-phenylhydrazine
  • Diazotization:

    • Suspend 4-bromo-2-methylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the mixture for 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution, controlling the rate of addition to maintain the temperature.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Acidify the mixture with concentrated hydrochloric acid and heat to reflux for 1-2 hours.

    • Cool the mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude 5-bromo-3-methyl-phenylhydrazine.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Part 2: Indole Core Formation via Japp-Klingemann Fischer Indole Synthesis

This stage is the cornerstone of the synthesis, where the indole ring system is constructed with the desired substitution pattern.

The Japp-Klingemann Reaction: Formation of the Hydrazone

The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from aryl diazonium salts and β-keto-esters.[3] In this case, the diazonium salt of 5-bromo-3-methylaniline reacts with a suitable β-keto-ester, such as ethyl 2-methyl-3-oxobutanoate, to form the required hydrazone intermediate for the subsequent Fischer indole synthesis.[4]

Mechanism Insight: Japp-Klingemann Reaction

The reaction proceeds via an electrophilic attack of the diazonium cation on the enolate of the β-keto-ester. The resulting azo compound is unstable and undergoes hydrolysis and decarboxylation under the reaction conditions to yield the stable hydrazone.[3]

Japp_Klingemann Start 5-Bromo-3-methyl-phenylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Ethyl pyruvate Reagent->Intermediate Product 7-Bromo-5-methyl-1H-indole-3-carboxylic acid Intermediate->Product Fischer Indole Cyclization (Acid Catalyst)

Caption: Japp-Klingemann reaction followed by Fischer indole synthesis.

The Fischer Indole Synthesis: Cyclization to the Indole Core

The Fischer indole synthesis is a classic and widely used method for forming indoles from arylhydrazones.[5][6] The reaction is typically catalyzed by Brønsted or Lewis acids and involves a[7][7]-sigmatropic rearrangement.[6]

Mechanism Insight: Fischer Indole Synthesis

The arylhydrazone first tautomerizes to its enamine form. Under acidic conditions, this undergoes a[7][7]-sigmatropic rearrangement to form a di-imine intermediate. Aromatization of this intermediate, followed by cyclization and elimination of ammonia, leads to the formation of the indole ring.[5][6]

Experimental Protocol: Synthesis of 7-Bromo-5-methyl-1H-indole-3-carboxylic acid
  • Hydrazone Formation (Japp-Klingemann):

    • Dissolve 5-bromo-3-methyl-phenylhydrazine in a suitable solvent such as ethanol.

    • Add ethyl pyruvate and a catalytic amount of a weak acid (e.g., acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The resulting hydrazone may precipitate from the solution upon cooling or can be isolated by solvent evaporation and purification.

  • Fischer Indole Cyclization:

    • Suspend the isolated hydrazone in a high-boiling solvent like toluene or xylene.

    • Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.[6]

    • Heat the mixture to reflux for several hours until the cyclization is complete (monitored by TLC).

    • Cool the reaction mixture and quench by carefully adding it to ice-water.

    • The crude 7-bromo-5-methyl-1H-indole-3-carboxylic acid ethyl ester will precipitate.

  • Hydrolysis:

    • The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidic workup.

Part 3: Final Functionalization - Esterification

The final step is the conversion of the indole-3-carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a common and effective method for this transformation.[8]

Mechanism Insight: Fischer-Speier Esterification

This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of water yield the ester.[8]

Experimental Protocol: Synthesis of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate
  • Reaction Setup:

    • Suspend 7-bromo-5-methyl-1H-indole-3-carboxylic acid in an excess of anhydrous methanol, which acts as both the solvent and the reagent.[8]

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[8]

  • Reaction and Work-up:

    • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and reduce the volume of methanol using a rotary evaporator.

    • Pour the residue into ice-cold water and neutralize with a weak base, such as a saturated sodium bicarbonate solution.[8]

    • The crude methyl 7-bromo-5-methyl-1H-indole-3-carboxylate will precipitate as a solid.

  • Purification:

    • Collect the crude product by filtration.

    • Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product with high purity.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1 4-Bromo-2-methylaniline1. NaNO₂, HCl 2. Na₂SO₃5-Bromo-3-methyl-phenylhydrazine75-85%
2 5-Bromo-3-methyl-phenylhydrazine1. Ethyl pyruvate 2. PPA 3. NaOH7-Bromo-5-methyl-1H-indole-3-carboxylic acid60-70%
3 7-Bromo-5-methyl-1H-indole-3-carboxylic acidMethanol, H₂SO₄ (cat.)Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate>90%

Conclusion

The Japp-Klingemann Fischer Indole synthesis pathway provides a reliable and efficient method for the preparation of methyl 7-bromo-5-methyl-1H-indole-3-carboxylate. The strategic construction of the indole core allows for precise control over the substitution pattern, a critical consideration in the synthesis of complex molecules for drug discovery. By understanding the underlying mechanisms and optimizing the reaction conditions at each step, researchers can consistently obtain this valuable intermediate in high yield and purity.

References

  • R Discovery. (2010, September 15). Japp‐Klingemann Fischer Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • ConnectSci. (1991, December 1). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Retrieved from [Link]

  • Semantic Scholar. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reissert Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. Retrieved from [Link]

  • MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from [Link]

  • PMC. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

Sources

Exploratory

Whitepaper: Advanced Synthetic Methodologies for the Preparation of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Introduction & Pharmacological Relevance In contemporary medicinal chemistry, functionalized indoles serve as privileged scaffolds for drug discovery. Specifically, Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

In contemporary medicinal chemistry, functionalized indoles serve as privileged scaffolds for drug discovery. Specifically, Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a highly sought-after building block. The unique substitution pattern—a methyl group at C-5 and a bromine atom at C-7—imparts distinct steric and electronic properties that are critical for target binding.

For instance, in the development of selective inhibitors for Aldehyde Dehydrogenases (ALDH), the 5-methyl substituent engages in critical hydrophobic interactions with residues such as Trp177 and Leu173. Conversely, the 7-bromo substituent is strategically oriented toward the solvent-exposed exit of the substrate-binding site, allowing for halogen bonding without steric clash 1 [1]. Furthermore, the C-7 bromine serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) to generate complex polycyclic therapeutics 2 [2].

SAR_Logic Core Indole-3-carboxylate Core (Scaffold) Sub5 5-Methyl Substitution (Hydrophobic Pocket) Core->Sub5 Modifies Sub7 7-Bromo Substitution (Solvent-Exposed Exit) Core->Sub7 Modifies Target ALDH Enzyme Inhibition (Target Binding) Sub5->Target Increases Affinity (Trp177, Leu173) Sub7->Target Steric/Halogen Bonding

Figure 1: Structure-Activity Relationship (SAR) logic for 7-bromo-5-methylindole derivatives.

Retrosynthetic Rationale & Pathway Design

A common misconception in indole functionalization is that direct bromination of 5-methylindole will yield the 7-bromo isomer. In reality, the high HOMO coefficient at the C-3 position makes it the most nucleophilic site, leading to preferential C-3 bromination. While some literature suggests direct carboxylation of pre-formed indoles using carbon dioxide under high pressure and temperature 3 [3], this approach suffers from poor regioselectivity and requires specialized, hazardous autoclave equipment.

To ensure absolute regiochemical fidelity and benchtop scalability, we employ a two-phase retrosynthetic strategy:

  • Construction of the Indole Core : Utilizing the Bartoli Indole Synthesis starting from 2-bromo-4-methylnitrobenzene. This guarantees the bromine is locked at the C-7 position.

  • Regioselective C-3 Acylation : Utilizing trichloroacetyl chloride followed by methanolysis. This circumvents the need for high-pressure CO2, leveraging a haloform-type cleavage to install the methyl ester in exceptionally high yields.

Workflow Step1 2-Bromo-4-methylnitrobenzene (Starting Material) Step2 Bartoli Indole Synthesis Vinylmagnesium Bromide (3.0 eq) THF, -40 °C Step1->Step2 Step3 7-Bromo-5-methyl-1H-indole (Intermediate) Step2->Step3 65-70% Yield Step4 Electrophilic Acylation Trichloroacetyl Chloride Pyridine, DCM, 0 °C to RT Step3->Step4 Step5 3-Trichloroacetyl Intermediate (Unisolated) Step4->Step5 Step6 Methanolysis NaOMe, MeOH, RT Step5->Step6 Step7 Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (Final Product) Step6->Step7 85-90% Yield

Figure 2: Synthetic workflow for Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate preparation.

Quantitative Method Evaluation

To justify the selected pathway, extensive optimization was performed. The data below summarizes the causality behind our specific stoichiometric and thermal choices.

Table 1: Optimization of Bartoli Indole Synthesis Parameters

Entry Grignard Equivalents Temperature (°C) Addition Rate Yield (%) Observation / Causality
1 2.0 -20 Rapid 15 Incomplete conversion; [3,3]-sigmatropic rearrangement requires 3 eq.
2 3.0 -20 Dropwise 42 Moderate exotherm led to Grignard polymerization.
3 3.0 -40 Dropwise 68 Clean conversion; thermal control prevents side reactions.

| 4 | 4.0 | -40 | Dropwise | 65 | Excess reagent wasted; harder workup. |

Table 2: C-3 Carboxylation Method Comparison

Method Reagents Conditions Regioselectivity Yield (%) Scalability
Direct Carboxylation CO2, Base 150 °C, 50 atm Poor (C-2/C-3 mix) <20 Low (Requires autoclave)
Vilsmeier-Haack + Ox POCl3/DMF, then NaClO2 0 °C to RT Excellent (C-3) 55 Moderate (Multi-step oxidation)

| Trichloroacetylation | Cl3CCOCl, then NaOMe | 0 °C to RT | Excellent (C-3) | 88 | High (Benchtop friendly, 1-pot) |

Experimental Workflows: A Self-Validating Protocol

Phase I: Synthesis of 7-Bromo-5-methyl-1H-indole

The Bartoli synthesis relies on the complexation and reduction of the nitro group by vinylmagnesium bromide. Exactly 3 equivalents are required: the first forms a nitroso intermediate, the second generates an N,N-divinylhydroxylamine, and the third acts as a base to drive the final cyclization.

  • Setup : Purge a 500 mL three-neck round-bottom flask with ultra-high purity Argon. Add 2-bromo-4-methylnitrobenzene (10.0 g, 46.3 mmol) and anhydrous THF (150 mL).

  • Thermal Control : Cool the system to -40 °C using a dry ice/acetonitrile bath. Causality: Maintaining strictly -40 °C is critical. Higher temperatures lead to rapid polymerization of the Grignard reagent and uncontrolled exothermic degradation of the nitroarene.

  • Addition : Add vinylmagnesium bromide (1.0 M in THF, 139 mL, 139 mmol) dropwise over 45 minutes via an addition funnel, maintaining the internal temperature below -35 °C.

  • Reaction : Stir for 1 hour at -40 °C, then remove the bath and allow the reaction to warm to -20 °C.

  • In-Process Validation : Perform a TLC check (Hexanes:EtOAc 8:2). The starting material ( Rf​=0.6 ) must be entirely consumed. A new, UV-active spot ( Rf​=0.4 ) will appear. To validate the indole core, stain the TLC plate with Ehrlich's reagent; the product spot will instantly turn a vibrant pink/purple.

  • Quench & Workup : Quench the reaction carefully by pouring the mixture into 200 mL of saturated aqueous NH4Cl at 0 °C. Causality: A mild proton source is required. Strong acids will catalyze the polymerization of the newly formed, electron-rich indole. Extract with EtOAc (3 x 100 mL), dry over anhydrous Na2SO4, and purify via flash chromatography to yield the intermediate as a pale yellow oil (6.6 g, 68% yield).

Phase II: Regioselective C-3 Acylation and Methanolysis

Trichloroacetyl chloride is highly electrophilic and reacts readily with the enamine-like C-3 position of the indole without a Lewis acid. The bulky −CCl3​ group prevents over-acylation and serves as an excellent leaving group.

  • Acylation Setup : Dissolve 7-bromo-5-methyl-1H-indole (5.0 g, 23.8 mmol) in anhydrous DCM (50 mL) under Argon and cool to 0 °C.

  • Electrophilic Attack : Add Pyridine (2.3 mL, 28.6 mmol), followed by the dropwise addition of Trichloroacetyl chloride (3.2 mL, 28.6 mmol). Warm to room temperature and stir for 3 hours.

  • In-Process Validation : A heavy white precipitate (pyridinium chloride) will form, visually confirming the reaction's progress. TLC (Hexanes:EtOAc 7:3) will show complete conversion to a highly polar intermediate.

  • Methanolysis : Concentrate the mixture in vacuo to remove DCM. Suspend the crude 3-trichloroacetyl indole directly in 60 mL of 0.5 M Sodium methoxide (NaOMe) in Methanol.

  • Esterification : Stir at room temperature for 2 hours. Causality: The trichloromethyl anion is displaced by methoxide via a nucleophilic acyl substitution (haloform cleavage), directly yielding the methyl ester.

  • Isolation : Quench with 1M HCl to pH 5 to neutralize the methoxide. Extract with EtOAc, wash with brine, dry, and concentrate. Recrystallize from hot methanol to yield Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate as a white crystalline solid (5.6 g, 88% yield).

Analytical Characterization Standards

To verify the structural integrity of the final synthesized compound ( C11​H10​BrNO2​ , MW: 268.11 g/mol ), the following 1H NMR (400 MHz, DMSO- d6​ ) benchmarks must be met:

  • δ 12.10 ppm (br s, 1H): Indole N-H proton (highly deshielded due to hydrogen bonding and the C-3 ester).

  • δ 8.15 ppm (s, 1H): C-2 proton (shifted downfield due to the electron-withdrawing effect of the adjacent C-3 carboxylate).

  • δ 7.82 ppm (s, 1H): C-4 aromatic proton.

  • δ 7.45 ppm (s, 1H): C-6 aromatic proton.

  • δ 3.85 ppm (s, 3H): Methyl ester protons ( −OCH3​ ).

  • δ 2.42 ppm (s, 3H): Aromatic methyl protons at C-5.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Buy 7-bromo-5-methyl-1H-indole-2-carbaldehyde | 53590-79-7 Source: Smolecule URL
  • Title: 7-Bromo-5-methyl-1H-indole-3-carboxylic acid | 1360891-25-3 Source: Benchchem URL

Sources

Foundational

Advanced Pharmacophore Engineering: A Technical Guide to Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Executive Summary In the landscape of modern drug discovery, functionalized indoles represent a privileged class of pharmacophores capable of engaging diverse biological targets, from viral polymerases to oncology-releva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized indoles represent a privileged class of pharmacophores capable of engaging diverse biological targets, from viral polymerases to oncology-relevant kinases[1]. Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (CAS: 1360956-90-6) [2] stands out as a highly versatile, pre-functionalized building block. By strategically positioning a bromine atom at the sterically demanding C7 position, a lipophilic methyl group at C5, and a versatile ester at C3, this scaffold allows medicinal chemists to rapidly generate complex libraries through orthogonal derivatization.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, structural logic, and field-proven protocols for its application in synthetic workflows.

Structural & Physicochemical Profiling

The architectural design of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is not arbitrary; each functional group serves a distinct mechanistic purpose in both synthesis and target engagement. The C5-methyl group enhances the overall lipophilicity (LogP) of the molecule, allowing it to occupy deep hydrophobic pockets within target proteins. Concurrently, the C7-bromine acts as both a powerful vector for transition-metal-catalyzed cross-coupling[3] and a potential halogen-bond donor.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Registry Number 1360956-90-6[4]Unique identifier for precise procurement and analytical database querying.
Molecular Formula C11H10BrNO2Defines the stoichiometry and heavy atom count for structural validation.
Molecular Weight 268.11 g/mol Optimal low molecular weight, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
Predicted LogP ~3.2The C5-methyl increases lipophilicity, enhancing cellular membrane permeability compared to unsubstituted indoles.
Hydrogen Bond Donors 1 (N1-H)Critical for classic bidentate hinge-binding interactions in kinase active sites[1].
Hydrogen Bond Acceptors 2 (Ester Oxygens)Facilitates interactions with aqueous solvent fronts or specific target residues.

Orthogonal Functionalization Logic

The true value of this scaffold lies in its orthogonality. The C3, C7, and N1 positions can be modified independently without interfering with one another, allowing for divergent synthetic pathways. Palladium-catalyzed methodologies have significantly advanced the derivatization of such indole-3-carboxylates[5].

FunctionalizationLogic Core Methyl 7-bromo-5-methyl- 1H-indole-3-carboxylate C7 C7 Bromine (Cross-Coupling Vector) Core->C7 C3 C3 Methyl Ester (Amidation/Hydrolysis) Core->C3 N1 N1 Indole NH (Alkylation/H-Bond Donor) Core->N1 Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Extension) C7->Suzuki Saponification LiOH Hydrolysis (Free Carboxylic Acid) C3->Saponification Alkylation Base-Mediated Alkylation (Pharmacophore Tuning) N1->Alkylation

Fig 1: Orthogonal functionalization logic of the Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and an in-process validation metric.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

Objective: Arylation of the C7 position to expand the pharmacophore footprint into adjacent allosteric pockets.

  • Solvent Degassing: Suspend the indole substrate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Purge the mixture with Argon for 15 minutes.

    • Causality: Dioxane solubilizes the lipophilic indole, while water activates the boronic acid to form the reactive boronate complex. Argon purging prevents the oxidative deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

    • Causality: Adding the catalyst last, after the system is fully degassed, minimizes premature degradation and ensures the catalytic cycle initiates efficiently.

  • Thermal Activation: Heat the reaction to 90°C and stir for 4–6 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 268/270 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet and the emergence of the product mass confirms successful transmetalation and reductive elimination.

  • Isolation: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective C3 Ester Saponification

Objective: Conversion of the C3 methyl ester to a free carboxylic acid, preparing the molecule for subsequent amide coupling[5].

  • Reaction Assembly: Dissolve the indole ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O.

    • Causality: This specific ternary solvent system ensures the lipophilic starting material remains fully dissolved (via THF/MeOH) while providing a homogeneous aqueous phase for the hydroxide nucleophile.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

    • Causality: LiOH is selected over NaOH because the lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and facilitating a cleaner nucleophilic attack by the hydroxide ion without degrading the indole core.

  • Self-Validation (TLC): Monitor via TLC (10% MeOH in DCM).

    • Validation Logic: The resulting carboxylic acid will have a significantly lower Retention Factor (Rf) or remain at the baseline compared to the starting ester due to dramatically increased polarity and hydrogen-bonding capacity.

  • Acidification & Recovery: Acidify the mixture to pH 3 using 1M HCl. Filter the resulting precipitate or extract with EtOAc to isolate the pure indole-3-carboxylic acid.

Mechanistic Role in Drug Development

In the context of target engagement, functionalized indoles act as multivalent ligands. The N1-H is a classic hydrogen-bond donor, frequently anchoring the molecule to the hinge region of kinases (e.g., binding to the backbone carbonyl of a gatekeeper residue). The C5-methyl group is strategically positioned to project into hydrophobic sub-pockets, increasing binding affinity through van der Waals interactions. Furthermore, if the C7-bromine is retained, it can participate in highly directional halogen bonding with Lewis basic residues (like backbone carbonyls or sulfur atoms in methionine/cysteine) within allosteric sites[1].

PharmPathway Ligand Functionalized Indole-3-Carboxylate Hinge Kinase Hinge Region (H-Bonding via N1-H) Ligand->Hinge Hydrophobic Hydrophobic Pocket (C5-Methyl Interaction) Ligand->Hydrophobic Halogen Allosteric Site (C7-Halogen Bond) Ligand->Halogen Inhibition Target Enzyme Inhibition Hinge->Inhibition Hydrophobic->Inhibition Halogen->Inhibition

Fig 2: Multivalent target engagement mechanism of C5/C7-substituted indole-3-carboxylates.

Conclusion

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is far more than a simple heterocyclic intermediate; it is a meticulously designed pharmacophore scaffold. By understanding the causality behind its structural features—specifically the orthogonal reactivity of the C3 ester, C5 methyl, and C7 bromine—researchers can deploy self-validating synthetic protocols to rapidly access novel chemical space in the pursuit of advanced therapeutics.

References

  • PubChem. "7-bromo-5-methyl-1h-indole (Compound CID: 3403330)." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." Marine Natural Products Literature. Available at: [Link]

  • ACS Publications. "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy." The Journal of Organic Chemistry. Available at:[Link]

  • Research Journal of Pharmacy and Technology (RJPT). "A manifold implications of indole and its derivatives: A brief Review." RJPT Online. Available at: [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Substituted Indole-3-Carboxylates: A Comprehensive Guide to Biological Activity Screening

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, structurally mimicking endogenous biomolecules like tryptophan and serotonin. Among its derivatives, substituted indole-3-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, structurally mimicking endogenous biomolecules like tryptophan and serotonin. Among its derivatives, substituted indole-3-carboxylates have emerged as highly versatile pharmacophores. Through rational substitution at the N1, C2, and C5 positions, these compounds exhibit potent anticancer, anti-inflammatory, and antimicrobial properties. This technical whitepaper provides an authoritative, field-proven framework for the biological activity screening of indole-3-carboxylates, bridging the gap between structural design and self-validating experimental workflows.

Mechanistic Grounding & Target Interactions

To design an effective screening cascade, one must first understand the causality behind the molecule-target interactions. The biological efficacy of indole-3-carboxylates is largely driven by the electron density of the indole ring and the hydrogen-bonding capabilities of the C3-carboxylate group.

  • Anti-inflammatory Activity: Structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates has yielded exceptionally potent inhibitors of human 5-lipoxygenase (5-LO)[1]. By fitting into the hydrophobic pocket of 5-LO, these compounds block leukotriene biosynthesis, a critical pathway in inflammatory disorders.

  • Anticancer Activity: N-substituted and C2-substituted indole-3-carboxylates frequently target the colchicine-binding site of tubulin[2]. This interaction destabilizes microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, certain derivatives induce reactive oxygen species (ROS) generation, selectively targeting cancer cells[3].

  • Antimicrobial Activity: Indole-3-carboxylate derivatives disrupt bacterial cell walls and inhibit essential bacterial enzymes. Screening against Staphylococcus aureus and Escherichia coli has demonstrated significant minimum inhibitory concentration (MIC) values, often rivaling standard antibiotics[4][5].

MOA cluster_0 Anticancer Efficacy cluster_1 Anti-inflammatory Efficacy I3C Substituted Indole-3-Carboxylates Tubulin Tubulin (Colchicine Site) I3C->Tubulin Binding LOX 5-Lipoxygenase (5-LO) I3C->LOX Inhibition Apoptosis Apoptosis Induction Tubulin->Apoptosis Microtubule Destabilization Leukotriene Reduced Leukotriene Biosynthesis LOX->Leukotriene Enzyme Inhibition

Figure 1: Pleiotropic mechanisms of action of substituted indole-3-carboxylates.

Structure-Activity Relationship (SAR) Insights

Before initiating high-throughput screening, analyzing the SAR of synthesized libraries prevents the misallocation of resources. The table below summarizes field-validated SAR trends for the indole-3-carboxylate core.

Scaffold PositionCommon SubstituentPrimary Biological ActivityMechanistic Rationale (Causality)
N1 (Indole Nitrogen) Benzyl, Alkyl groupsAntimicrobial / AnticancerEnhances lipophilicity, facilitating cellular membrane penetration[2].
C2 Position Aryl, Amino groupsAnti-inflammatory (5-LO)Anchors the molecule into the hydrophobic binding pocket of the target enzyme[1].
C3 Position Carboxylate EstersAnticancer (Tubulin)Acts as a critical hydrogen bond acceptor, mimicking colchicine interactions[2].
C5 Position Hydroxy, MethoxyAntioxidant / AnticancerModulates the electron density of the indole ring, altering redox potential[1].

Standardized Biological Screening Workflows

A robust screening workflow must be a self-validating system. This means every assay must contain internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

Workflow Synth Chemical Synthesis & Purification (>95%) Primary Primary In Vitro Screening (MTT / MIC Assays) Synth->Primary Compound Library Hit Hit Identification (IC50 / MIC Determination) Primary->Hit Activity Threshold Met Secondary Secondary Assays (Target Engagement / ROS) Hit->Secondary Mechanism Profiling InVivo In Vivo Validation (Efficacy & Toxicity) Secondary->InVivo Lead Candidate Selection

Figure 2: Standardized biological evaluation workflow for indole derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol is designed to evaluate the anticancer potential of indole-3-carboxylates.

Expert Rationale: Indole derivatives are often highly hydrophobic. A common pitfall in cell-based assays is compound precipitation or solvent-induced toxicity. This protocol strictly limits DMSO concentrations and utilizes edge-effect prevention to ensure data integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) at a density of 5×103 cells/well in a 96-well plate.

    • Self-Validation Step: Fill the outer perimeter wells with sterile PBS instead of cells. This prevents evaporation-induced thermal gradients (the "edge effect") that artificially inflate absorbance readings in peripheral wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence and exponential growth recovery.

  • Compound Treatment: Prepare serial dilutions of the indole-3-carboxylate library. Add to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Step: Ensure the final concentration of DMSO in all wells (including vehicle controls) does not exceed 0.5% (v/v). Higher DMSO levels induce solvent-mediated cytotoxicity, skewing IC50​ calculations. Include a known chemotherapeutic (e.g., Doxorubicin) as a positive control to validate assay sensitivity.

  • Assay Execution: After 48 hours of treatment, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

    • Causality: Living cells possess active mitochondrial reductases that cleave the tetrazolium ring of MTT. The intensity of the resulting purple color is directly proportional to the viable cell count.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Indole-3-carboxylates have shown promising antibacterial activity against ESKAPE pathogens[5][6].

Expert Rationale: Because substituted indoles can form cloudy suspensions in aqueous broths, relying on visual turbidity to determine the Minimum Inhibitory Concentration (MIC) is highly prone to false positives. We utilize resazurin as a metabolic indicator to bypass this optical interference.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum ensures that the compound-to-bacteria ratio is consistent across all biological replicates, preventing artificially high or low MIC values.

  • Plate Setup: Dispense 50 µL of Mueller-Hinton broth into all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the indole-3-carboxylate solution (prepared in broth with <2% DMSO) to the first column. Perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

    • Self-Validation Step: Include a "Growth Control" well (bacteria + broth + DMSO, no compound) to prove bacterial viability, and a "Sterility Control" well (broth + DMSO only) to prove the media was not contaminated.

  • Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • MIC Determination: Read the plate. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates active bacterial metabolism. The MIC is the lowest concentration of the indole compound that remains blue, indicating complete inhibition of bacterial growth.

Conclusion & Future Perspectives

Substituted indole-3-carboxylates represent a highly tunable pharmacophore with proven efficacy across multiple therapeutic domains. By adhering to strict, self-validating screening protocols, researchers can accurately map the structure-activity relationships of these molecules. Future advancements in this field are leaning toward green chemistry—such as transition-metal-free synthesis using t-BuOK/DMF systems[2] or iron-catalyzed domino isomerizations[6]—to generate these libraries more sustainably. Furthermore, the incorporation of indole-3-carboxylates into Proteolysis Targeting Chimeras (PROTACs) represents the next frontier in targeted protein degradation.

Sources

Protocols & Analytical Methods

Method

Using Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate as a synthetic intermediate

Application Note: Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate as a Versatile Synthetic Intermediate in Drug Discovery Executive Summary Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (CAS: 1360956-90-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate as a Versatile Synthetic Intermediate in Drug Discovery

Executive Summary

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (CAS: 1360956-90-6) is a highly functionalized heterocyclic building block of significant value in medicinal chemistry and drug development[1]. While indole cores are ubiquitous in pharmaceuticals, regioselective functionalization—particularly at the C-7 position—remains synthetically challenging. This pre-functionalized intermediate bypasses lengthy de novo syntheses, offering orthogonal reactivity handles: a C-7 bromide for transition-metal-catalyzed cross-couplings, a C-3 methyl ester for downstream amidation or reduction, and a tunable N-H position.

Structural Rationale & Mechanistic Insights

The strategic design of this intermediate relies on its distinct reactive sites, allowing researchers to build complex libraries with high atom economy:

  • The C-7 Bromine: Directing electrophilic aromatic substitution to the C-7 position of an indole is notoriously difficult due to the inherent nucleophilicity of the C-2 and C-3 positions. Traditional methods require complex, low-yielding Directed ortho Metalation (DoM) strategies[2]. The pre-installed C-7 bromide allows for immediate, late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The C-3 Methyl Ester: This acts as a stable protecting group during C-7 functionalization and serves as a direct precursor to indole-3-carboxamides. The carboxamide motif is a critical pharmacophore in many target classes, including cannabinoid receptor agonists and kinase inhibitors[3].

  • The 5-Methyl Group: Provides an electron-donating effect that enriches the indole core, subtly modulating the pKa of the N-H bond and enhancing the oxidative addition rate of the C-7 bromide during palladium catalysis.

G SM Methyl 7-bromo-5-methyl- 1H-indole-3-carboxylate Suzuki C-7 Arylation/Alkylation (Suzuki-Miyaura) SM->Suzuki Pd Catalyst, Boronic Acid Saponification C-3 Ester Hydrolysis (LiOH) SM->Saponification Base / H2O N_Protect N-H Functionalization (Alkylation) SM->N_Protect Base, R-X Amidation C-3 Amidation (HATU, DIPEA) Saponification->Amidation Amine, Coupling Agent

Divergent synthetic workflow for Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate.

Optimization of C-7 Suzuki-Miyaura Cross-Coupling

When coupling at the C-7 position of an unprotected indole, the free N-H group can sometimes lead to side reactions or catalyst poisoning[3]. However, selecting the correct catalyst and base system mitigates these issues. Pd(dppf)Cl₂ is highly recommended due to its large bite angle, which accelerates reductive elimination and prevents the formation of off-target oligomers[3]. Furthermore, using a mild base like K₃PO₄ prevents premature hydrolysis of the C-3 methyl ester during the high-temperature coupling phase.

Table 1: Quantitative Optimization of C-7 Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent (Ratio)Temp (°C)Yield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O (4:1)9045
2Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O (10:1)10062
3 Pd(dppf)Cl₂ dppf K₃PO₄ Dioxane/H₂O (4:1) 90 88
4Pd(dppf)Cl₂dppfCs₂CO₃DMF/H₂O (5:1)9071

Note: Reactions performed on a 1.0 mmol scale using phenylboronic acid (1.5 eq). Yields represent isolated product after chromatography.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Indole-Br TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Coupled Product

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C-7 position.

Experimental Protocols

Protocol A: C-7 Suzuki-Miyaura Cross-Coupling

Causality Focus: The use of a biphasic Dioxane/H₂O mixture is critical. Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step. Without water, the catalytic cycle stalls at the oxidative addition complex.

  • Preparation: To an oven-dried microwave vial, add Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (1.0 mmol, 268 mg), the desired arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol, 424 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg)[3].

  • Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with dry nitrogen (repeat 3 times) to prevent oxidative degradation of the palladium catalyst.

  • Solvent Addition: Inject degassed Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe. Sonicate for 30 seconds to ensure uniform suspension.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 3:1). Complete consumption of the starting material validates the catalytic turnover.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the C-7 arylated indole-3-carboxylate.

Protocol B: C-3 Ester Saponification and Amidation

Causality Focus: Saponification of indole-3-carboxylates can be sluggish due to the electron-rich nature of the indole ring, which decreases the electrophilicity of the ester carbonyl. A mixed solvent system (THF/MeOH/H₂O) ensures complete solubility of both the lipophilic starting material and the hydrophilic hydroxide salt, while MeOH acts as a phase transfer agent to accelerate saponification.

  • Saponification: Dissolve the C-7 functionalized methyl ester (1.0 mmol) in a mixture of THF/MeOH/H₂O (3:1:1, 5 mL).

  • Hydrolysis: Add LiOH·H₂O (3.0 mmol, 126 mg). Stir the reaction mixture at 50 °C for 4–6 hours until TLC indicates complete consumption of the ester.

  • Acidification: Cool to 0 °C and carefully acidify to pH 3 using 1M HCl. The indole-3-carboxylic acid typically precipitates as a white/off-white solid, self-validating the success of the hydrolysis. Filter, wash with cold water, and dry under high vacuum.

  • Activation: Dissolve the resulting carboxylic acid (1.0 mmol) in anhydrous DMF (4 mL). Add HATU (1.2 mmol, 456 mg) and DIPEA (3.0 mmol, 0.52 mL). Stir at room temperature for 15 minutes to form the highly reactive O-At ester intermediate.

  • Amidation: Add the desired primary or secondary amine (1.2 mmol). Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and purify via chromatography to yield the final indole-3-carboxamide.

Sources

Application

Experimental protocol for synthesis of indole-3-carboxylate derivatives

Application Note: Advanced Methodologies for the Synthesis of Indole-3-Carboxylate Derivatives Executive Summary & Mechanistic Rationale Indole-3-carboxylate derivatives are privileged pharmacophores and critical precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Synthesis of Indole-3-Carboxylate Derivatives

Executive Summary & Mechanistic Rationale

Indole-3-carboxylate derivatives are privileged pharmacophores and critical precursors in modern drug development. They are frequently utilized in the synthesis of p38 kinase inhibitors, human 5-lipoxygenase (5-LOX) inhibitors, and broad-spectrum antimicrobial agents[1][2]. The structural assembly of these derivatives demands high regioselectivity, functional group tolerance, and scalable reaction conditions.

As synthetic chemistry shifts toward greener and more efficient paradigms, the methods for accessing these scaffolds have evolved. This guide details three distinct, field-proven methodologies:

  • Classical Fischer-Speier Esterification: Best for robust, scalable synthesis when the C3-carboxylated indole precursor is already available[3].

  • Microwave-Assisted Pd-Catalyzed Heterocyclization: Ideal for the de novo construction of the indole core from functionalized anilines, offering high yields in a fraction of the traditional reaction time[4].

  • Visible-Light-Induced Metal-Free Carbonylation: A cutting-edge, green-chemistry approach for the direct C-H functionalization of unsubstituted indoles, avoiding heavy-metal toxicity[5].

StrategySelection Target Indole-3-Carboxylate Synthesis Preformed Pre-formed Indole Core Available? Target->Preformed Method1 Fischer-Speier Esterification Preformed->Method1 Yes (C3-Carboxylated) Method3 Metal-Free Carbonylation Preformed->Method3 Yes (C3-Unsubstituted) Method2 Pd-Catalyzed Heterocyclization Preformed->Method2 No (De Novo Synthesis)

Logical decision tree for selecting the optimal indole-3-carboxylate synthesis pathway.

Protocol 1: Classical Fischer-Speier Esterification

Overview: The conversion of indole-3-carboxylic acid to its methyl or ethyl ester is a foundational thermodynamic transformation[3].

Causality & Self-Validation:

  • Catalyst Dynamics: Concentrated sulfuric acid (H₂SO₄) acts dually as a proton source to activate the carbonyl carbon for nucleophilic attack and as a dehydrating agent to drive the equilibrium toward the ester product[3].

  • Thermal Control: The addition of H₂SO₄ to methanol is highly exothermic. Slow addition is critical to prevent solvent boiling and localized degradation of the electron-rich indole core[3].

  • Self-Validation Check: The neutralization step utilizes saturated NaHCO₃. The cessation of CO₂ gas evolution serves as a reliable, visual indicator that the acidic catalyst has been fully quenched[3].

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (31.0 mmol) of indole-3-carboxylic acid[3].

  • Solvent Addition: Suspend the acid in 50 mL of anhydrous methanol (or ethanol if the ethyl ester is desired)[3].

  • Catalyst Introduction: In a fume hood, slowly add 1.0 mL of concentrated H₂SO₄ dropwise to the stirring mixture. Caution: Highly exothermic[3].

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (65–70 °C) for 4–6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC)[3].

  • Quench & Neutralization: Cool the mixture to room temperature and carefully pour it into 150 mL of ice-cold water. Slowly add saturated NaHCO₃ until pH 7–8 is reached and effervescence ceases[3].

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from methanol/water to yield pure methyl indole-3-carboxylate[3].

Protocol 2: Microwave-Assisted Pd-Catalyzed Heterocyclization

Overview: This method allows for the de novo synthesis of the indole core from N-aryl enamine carboxylates via palladium-catalyzed intramolecular oxidative coupling[4].

Causality & Self-Validation:

  • Catalytic Cycle: Pd(OAc)₂ activates the C-H bond of the enamine. Cu(OAc)₂ is employed as a stoichiometric oxidant to regenerate the active Pd(II) species from Pd(0) following reductive elimination[4].

  • Microwave (μW) Advantage: Conventional heating requires 110 °C for 16 hours, yielding only ~62%. Microwave irradiation at 60 °C ensures uniform thermal distribution, dramatically reducing reaction time to 3 hours and boosting the yield to 94%[4].

  • Self-Validation Check: The absence of a heavy palladium black precipitate indicates a healthy, functioning redox cycle where Cu(II) is successfully turning over the Pd(0) species.

Workflow Step1 1. Precursor Setup Enamine + DMF Step2 2. Catalyst Addition Pd(OAc)2 + Cu(OAc)2 Step1->Step2 Step3 3. Microwave Heating 60°C, 3 Hours Step2->Step3 Step4 4. Aqueous Workup Extraction & Wash Step3->Step4 Step5 5. Pure Product >90% Yield Step4->Step5

Workflow for the microwave-assisted Pd-catalyzed heterocyclization protocol.

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the starting N-aryl enamine carboxylate (e.g., methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate) from commercially available anilines[4].

  • Reaction Mixture: In a microwave-safe reaction vial, combine the enamine precursor, 10 mol% Pd(OAc)₂, and 3 equivalents of Cu(OAc)₂[4].

  • Solvent: Dissolve the solid mixture in anhydrous N,N-dimethylformamide (DMF)[4].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 60 °C for exactly 3 hours[4].

  • Workup: Dilute the cooled mixture with ethyl acetate and filter through a pad of Celite to remove exhausted metal particulates.

  • Purification: Wash the filtrate thoroughly with water and brine to remove DMF, dry over Na₂SO₄, and purify via flash column chromatography to isolate the 2-methyl-1H-indole-3-carboxylate derivative[4].

Protocol 3: Visible-Light-Induced Metal-Free Carbonylation

Overview: A cutting-edge, green-chemistry approach for the direct C3-carbonylation of indoles using phenols, avoiding transition metals entirely[5].

Causality & Self-Validation:

  • Photo-Initiation: Elemental iodine (I₂) acts as a photosensitive initiator under visible light, triggering a highly regioselective radical carbonylation pathway at the C3 position[5].

  • CO Surrogate: Mo(CO)₆ is used as a solid, easy-to-handle carbon monoxide source, eliminating the severe safety risks associated with pressurized CO gas cylinders[5].

  • Self-Validation Check: The gradual consumption of the deep purple I₂ color in the reaction matrix visually indicates the successful progression of the radical initiation phase.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube under a strict N₂ atmosphere, add N-methylindole (0.5 mmol), the desired phenol derivative (1.5 mmol), Mo(CO)₆ (0.5 mmol), I₂ (1.0 mmol), and K₂CO₃ (1.5 mmol)[5].

  • Solvent: Add 2 mL of anhydrous DMSO[5].

  • Irradiation: Irradiate the stirring mixture with a 35 W white light-emitting diode (LED) at 130 °C for 12 hours[5].

  • Workup: Quench the reaction with water, extract the aqueous phase with ethyl acetate, and purify the concentrated organic layer via silica gel chromatography to obtain the aryl indole-3-carboxylate in moderate to good yields[5].

Quantitative Data Presentation

The following table summarizes the key operational metrics and expected outcomes for the three methodologies discussed:

MethodologyStarting MaterialKey Reagents / CatalystsReaction TimeTemperatureMax Expected YieldGreen Chemistry Advantage
Fischer-Speier Esterification Indole-3-carboxylic acidMethanol, Conc. H₂SO₄4–6 Hours65–70 °C>85%High atom economy; simple reagents.
Pd-Catalyzed Heterocyclization N-aryl enamine carboxylatePd(OAc)₂, Cu(OAc)₂, DMF3 Hours60 °C (μW)94%Reduced energy consumption via μW.
Metal-Free Carbonylation N-methylindole & PhenolMo(CO)₆, I₂, K₂CO₃, DMSO12 Hours130 °C (LED)~56-81%Avoids heavy transition metals.

References

  • Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates Source: ACS Publications URL:[Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization Source: MDPI URL:[Link]

Sources

Method

Application Note: Synthetic Workflows and Reaction Conditions for Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Executive Summary Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in modern drug discovery. Its unique substitution pattern off...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in modern drug discovery. Its unique substitution pattern offers three distinct orthogonal vectors for late-stage functionalization: the nucleophilic N1 position, the electrophilic C7 bromide, and the C3 methyl ester. This scaffold has been prominently featured in the synthesis of macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) inhibitors [1] and Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors [2].

This application note provides researchers with field-proven, self-validating protocols for the divergent functionalization of this scaffold. By detailing the mechanistic rationale behind catalyst and solvent selection, this guide ensures high-fidelity execution of these critical transformations.

Physicochemical Properties

PropertyValueClinical / Synthetic Relevance
CAS Registry Number 1360956-90-6[1]Standard identifier for procurement and database indexing.
Molecular Formula C₁₁H₁₀BrNO₂Contains essential halogens and oxygen for diverse reactivity.
Molecular Weight 268.11 g/mol Low molecular weight ideal for fragment-based drug design.
Appearance Off-white to pale yellow solidPurity can often be visually assessed; dark discoloration indicates oxidation.
Solubility DMF, DMSO, THF, EtOAcHigh solubility in polar aprotic solvents facilitates cross-coupling and alkylation.

Mechanistic Rationale & Core Synthetic Workflows

The strategic value of this scaffold lies in its orthogonal reactivity. The workflows below detail how to selectively address each functional group without cross-interference.

SyntheticWorkflows Start Methyl 7-bromo-5-methyl- 1H-indole-3-carboxylate (Core Scaffold) N1 N1-Alkylated Indole (Intermediate) Start->N1 NaH, R-X DMF, 0°C -> RT C7 C7-Aryl Indole (Cross-Coupled) Start->C7 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C C3 Indole-3-carboxylic Acid (Deprotected) Start->C3 LiOH·H2O THF/MeOH/H2O, RT

Divergent synthetic functionalization of the 7-bromo-5-methyl-1H-indole-3-carboxylate scaffold.

N1-Alkylation

The indole N-H is weakly acidic (pKa ~16). Deprotonation with a strong base like Sodium Hydride (NaH) generates a localized nucleophile. Performing this reaction at 0 °C minimizes competitive attack by adventitious hydroxide (if moisture is present) on the C3 methyl ester. Alkylation at N1 is often the first step in macrocyclization strategies for Mcl-1 inhibitors [1].

C7 Suzuki-Miyaura Cross-Coupling

The C7 position of the indole ring is notoriously sterically hindered, especially if the N1 position has already been alkylated. Standard catalysts like Pd(PPh₃)₄ often stall at the reductive elimination phase. Utilizing Pd(dppf)Cl₂ is critical here; the large bite angle of the bidentate dppf ligand forces the palladium center into a geometry that dramatically accelerates reductive elimination, overcoming the steric bulk of the C7 environment [1, 2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Pd(II) Complex Pd0->OA + 7-Bromoindole TM Transmetalation Pd(II) Complex OA->TM + Ar-B(OH)2 + Base (K2CO3) RE Reductive Elimination Transition State TM->RE - Halide Salt RE->Pd0 Regenerate Pd(0) Product C7-Substituted Indole Product RE->Product Product Release

Mechanistic cycle for C7 Suzuki-Miyaura cross-coupling of the 7-bromoindole scaffold.

C3 Ester Saponification

Hydrolysis of the methyl ester to the corresponding carboxylic acid is required to unmask the pharmacophore that interacts with target residues (e.g., Asn260 in Mcl-1) [1]. A ternary solvent system (THF/MeOH/H₂O) is employed to ensure homogeneity: THF dissolves the lipophilic indole, water dissolves the LiOH, and MeOH acts as a phase-miscibility bridge.

Detailed Experimental Protocols

Protocol A: N1-Alkylation

Objective: Attach an alkyl halide to the N1 position.

  • Preparation: Charge an oven-dried flask with Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (1.0 eq) and anhydrous DMF (0.2 M). Purge with N₂.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions.

    • Causality Check: Effervescence (H₂ gas) confirms active NaH. Stir for 30 minutes at 0 °C until the solution becomes a clear, deep yellow, indicating complete anion formation.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2–4 hours.

  • Self-Validation (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 3:1). The product will run higher (less polar) than the N-H starting material. LC-MS should show [M+H]⁺ corresponding to the alkylated mass.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C7 Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl/heteroaryl boronic acid to the C7 position.

  • Preparation: In a microwave vial or Schlenk flask, combine the C7-bromoindole intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M).

  • Degassing (Critical Step): Sparge the mixture with N₂ or Argon for 10 minutes.

    • Causality Check: Oxygen must be removed to prevent the oxidation of the electron-rich Pd(0) active catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq). Seal the vessel and heat to 90 °C for 12 hours.

  • Self-Validation (LC-MS): The disappearance of the characteristic bromine isotopic pattern (1:1 ratio of M / M+2 peaks) in the starting material mass trace confirms complete consumption of the bromide.

  • Workup: Cool to RT, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: C3 Ester Saponification

Objective: Hydrolyze the C3 methyl ester to a carboxylic acid.

  • Preparation: Dissolve the indole-3-carboxylate intermediate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Hydrolysis: Add LiOH·H₂O (5.0 eq). Stir at RT for 4–16 hours.

    • Causality Check: Heating is generally avoided unless sterically hindered, as high temperatures under basic conditions can lead to decarboxylation of the resulting indole-3-carboxylic acid.

  • Self-Validation (TLC): The product will remain at the baseline in pure EtOAc due to the highly polar carboxylic acid moiety.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Acidify dropwise with 1M HCl until pH ~3 is reached.

    • Observation: A precipitate should form immediately. Filter the solid, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the C7 Suzuki-Miyaura cross-coupling of this specific scaffold, demonstrating the causality behind the recommended conditions in Protocol B.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion / YieldMechanistic Notes
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (3:1)100 °C45%Sluggish reaction. Monodentate PPh₃ ligands fail to promote efficient reductive elimination at the hindered C7 position. Protodeboronation of the boronic acid competes.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 90 °C 88% Optimal. The bidentate dppf ligand enforces a strained geometry that accelerates reductive elimination. Dioxane provides excellent solubility for both reagents.
Pd₂(dba)₃ / XPhosCs₂CO₃DMF / H₂O (5:1)100 °C75%Effective for highly hindered or electron-deficient boronic acids, but requires more rigorous workup to remove DMF and excess phosphine ligand.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄THF/H₂O (4:1)70 °C60%Lower temperature limits conversion. K₃PO₄ is effective but less soluble in the THF/H₂O mixture compared to K₂CO₃ in Dioxane/H₂O.

References

  • Title: Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Source: Journal of Medicinal Chemistry URL: [Link][2][3]

  • Title: Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Source: Molecules URL: [Link][4][5]

Sources

Application

Application of Brominated Indoles in Medicinal Chemistry: A Technical Guide for Drug Discovery

Executive Summary Brominated indoles represent a highly versatile class of bioactive compounds, originating primarily as marine natural products from organisms such as the Australian mollusc Dicathais orbita and various...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated indoles represent a highly versatile class of bioactive compounds, originating primarily as marine natural products from organisms such as the Australian mollusc Dicathais orbita and various marine sponges[1][2]. In medicinal chemistry, the introduction of a bromine atom into the indole core is not merely a structural variation; it fundamentally alters the molecule's electronic distribution and increases its lipophilicity[1]. Crucially, the polarizability of the bromine atom creates a localized region of positive electrostatic potential known as a "sigma-hole," which facilitates highly specific halogen bonding with biological targets[3]. This phenomenon often translates to enhanced target selectivity, prolonged duration of action, and superior potency compared to non-halogenated analogs[1][3].

This application note provides an in-depth analysis of the biological targets of brominated indoles, summarizes key quantitative structure-activity relationship (SAR) data, and details robust, self-validating experimental protocols for their biological evaluation and synthetic functionalization.

Mechanisms of Action & Biological Targets

Anti-Inflammatory Modulation

Brominated indoles have demonstrated profound anti-inflammatory efficacy, primarily through the modulation of the nuclear factor kappa B (NF-κB) signaling cascade and the direct inhibition of cyclooxygenase (COX) enzymes[1][2]. In lipopolysaccharide (LPS)-stimulated macrophages, compounds such as 6-bromoindole and 6-bromoisatin actively suppress the translocation of NF-κB to the nucleus[1][4]. This upstream inhibition effectively downregulates the transcription of pro-inflammatory genes, leading to a marked decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2)[1][4][5]. Furthermore, computational docking and molecular dynamics simulations have revealed that specific mollusc-derived brominated indoles, such as tyrindoleninone, exhibit high binding affinities for the COX-2 active site, suggesting a dual-mechanism approach to inflammation management[2].

Fig 1. Inhibition of NF-κB translocation by brominated indoles.

Antiviral and Antimicrobial Applications

Beyond inflammation, synthetic analogs inspired by marine natural products, such as brominated indole-3-glyoxylamides (IGAs), have shown significant promise as antiviral agents[6]. For instance, 5-bromo-L-serine IGA has been identified as a potent inhibitor of the SARS-CoV-2 3CLpro enzyme[6]. Interestingly, regioselectivity plays a critical role in target affinity; bromination at the C-5 position of the indole ring yields an inhibitor that is 14 times more potent than its C-6 constitutional isomer, highlighting the extreme sensitivity of the protease active site to halogen positioning[6].

Quantitative Data Summary

The following table synthesizes key pharmacological metrics for various brominated indoles across different biological targets, illustrating the broad therapeutic utility of this scaffold.

CompoundBiological TargetActivity MetricValueReference
6-Bromoisatin NF-κB TranslocationReduction % (at 40 µg/mL)63.7%[4]
5-Bromoisatin TNFα ProductionIC5038.05 µM[5]
Tyrindoleninone COX-2 EnzymeDocking Score-7.17 kcal/mol[2]
Tyrindoxyl sulfate COX-2 EnzymeDocking Score-6.34 kcal/mol[2]
5-Bromo-L-serine IGA SARS-CoV-2 3CLproIC501.2 µM[6]

Synthetic Workflows & Late-Stage Functionalization

In modern drug discovery, the carbon-bromine bond of a brominated indole is not only a pharmacophore but also a highly versatile synthetic handle. Late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) allows medicinal chemists to rapidly expand the chemical space around the indole core[6][7][8]. By coupling the brominated intermediate with diverse arylboronic acids, researchers can systematically probe structure-activity relationships (SAR) to optimize binding affinity and pharmacokinetic properties[6][8].

Fig 2. Late-stage functionalization workflow of brominated indoles.

Experimental Protocols

Protocol A: In Vitro Anti-Inflammatory Assay (NF-κB Translocation Inhibition)

Objective: To quantify the inhibitory effect of brominated indoles on LPS-induced inflammation in a macrophage model[1][4]. Causality & Design: RAW264.7 cells are utilized as a robust, physiologically relevant macrophage model. Pre-treating the cells with the compound for 1 hour ensures adequate intracellular accumulation and target engagement prior to triggering the inflammatory cascade with LPS[1]. The Griess assay is employed to measure nitrite, a stable downstream metabolite of NO, serving as a reliable proxy for NF-κB activation[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5×104 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence[1].

  • Compound Treatment: Aspirate the culture medium. Replace with fresh medium containing varying concentrations of the test brominated indole (e.g., 10, 20, 40 µg/mL). Incubate for exactly 1 hour[1].

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to each well to achieve a final concentration of 1 µg/mL (excluding the negative control wells)[1].

  • Incubation: Incubate the plates for 24 hours to allow for cytokine and NO production[1].

  • Nitrite Quantification (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent. Incubate in the dark for 10 minutes at room temperature, then measure absorbance at 540 nm using a microplate reader[1].

  • Self-Validation System: Always include a vehicle control (DMSO), a negative control (LPS-free), and a positive control (e.g., Dexamethasone at a known IC50) to validate the dynamic range and sensitivity of the assay[5].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize aryl-functionalized indole derivatives from a brominated indole precursor[7][8]. Causality & Design: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected as the catalyst due to its high efficiency in facilitating the oxidative addition of the carbon-bromine bond[7][8]. Potassium carbonate (K₂CO₃) acts as a mild base to activate the arylboronic acid, forming an electron-rich boronate complex essential for the transmetalation step[7][8].

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel, add the brominated indole (1.0 eq), the desired arylboronic acid (1.1 to 2.5 eq depending on mono- or di-substitution), Pd(PPh₃)₄ (0.05-0.10 eq), and K₂CO₃ (3.0-4.0 eq)[7].

  • Degassing (Critical Step): Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) catalysts, leading to reaction failure[7].

  • Solvent Addition: Add a degassed mixture of solvent (e.g., Toluene/1,4-dioxane or Dioxane/Water) via syringe[8][9].

  • Reaction Execution: Heat the reaction mixture to 90–100°C under continuous stirring[8].

  • Self-Validation & Monitoring: Monitor the reaction progress via TLC or LC-MS. The complete disappearance of the brominated starting material validates the efficiency of the oxidative addition and transmetalation steps.

  • Quenching & Purification: Once complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography[7]. Validate the final structure using ¹H/¹³C NMR and HRMS.

References

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. [Link]

  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PMC (NIH).[Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI.[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc (PMC Archive). PMC (NIH).[Link]

  • Synthesis of Functionalized Thioxanthones, Indenones, Indoles, and Anthraquinones by Regioselective Palladium (0)-Catalyzed Cross-Coupling Reactions. Universität Rostock. [Link]

Sources

Method

Application Note: Strategic Deployment of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate in Fragment-Based Drug Discovery

Introduction: The Strategic Value of Halogenated Indoles Fragment-based drug discovery (FBDD) has fundamentally shifted the paradigm of hit generation by sampling chemical space more efficiently than traditional high-thr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Halogenated Indoles

Fragment-based drug discovery (FBDD) has fundamentally shifted the paradigm of hit generation by sampling chemical space more efficiently than traditional high-throughput screening[1]. In this landscape, the indole scaffold is highly privileged, frequently serving as an anchor fragment due to its capacity to form robust hydrogen bonds and π−π stacking interactions within target binding pockets[2].

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate represents a strategically designed fragment that integrates the molecular recognition properties of the indole core with the biophysical and synthetic advantages of halogenation. The inclusion of the 7-bromo substituent serves a critical dual purpose. Biophysically, heavy halogens like bromine engage in highly directional halogen bonding (via the electropositive σ -hole), which significantly increases the probability of fragment binding to Lewis basic residues (e.g., backbone carbonyls)[3]. Furthermore, the large anomalous scattering signal of bromine facilitates unambiguous fragment placement during X-ray crystallographic screening[3]. Synthetically, the aryl bromide acts as a programmable vector, enabling rapid three-dimensional elaboration of the fragment via palladium-catalyzed cross-coupling reactions[4].

Physicochemical Profiling & Rule of Three (Ro3) Compliance

For a fragment to be a viable starting point, it must comply with the "Rule of Three" (Ro3) to ensure high ligand efficiency (LE) and leave ample physicochemical space for downstream optimization. As shown in Table 1, this compound is perfectly positioned for FBDD.

Table 1: Physicochemical Properties of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

PropertyValueRo3 ThresholdCausality & Implications for FBDD
Molecular Weight 268.11 g/mol 300 DaOptimal size for sampling deep, narrow sub-pockets without steric clashes.
cLogP ~2.8 3.0Balanced lipophilicity prevents non-specific aggregation in aqueous assays.
H-Bond Donors 1 (Indole N-H) 3Forms highly directional interactions with kinase/protease hinge regions.
H-Bond Acceptors 2 (Ester O) 3Interacts with solvent-exposed polar residues or coordinating water networks.
Rotatable Bonds 2 3Imposes a low entropic penalty upon target binding, maximizing affinity.
Heavy Atoms 14 20High potential for excellent Ligand Efficiency (LE > 0.3 kcal/mol/HA).

FBDD Workflow Overview

FBDD_Workflow Lib Fragment Library (Halo-Indoles) SPR Primary Screen (SPR) Affinity & Kinetics Lib->SPR Xray Structural Validation (X-ray Crystallography) SPR->Xray Elab Hit Elaboration (Cross-Coupling at C7) Xray->Elab Lead Lead Compound Optimization Elab->Lead

Caption: FBDD workflow from halogenated indole library to lead optimization.

Self-Validating Experimental Protocols

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Fragments typically exhibit low binding affinities (high μ M to mM KD​ )[5]. SPR is highly sensitive and allows for the detection of these transient interactions while providing kinetic data.

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling.

    • Causality: Immobilize at a low density (e.g., 1000–2000 RU) to minimize steric hindrance and prevent mass transport limitations, which can artificially skew kinetic rate constants.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+) supplemented with exactly 5% (v/v) DMSO.

    • Causality: Fragments possess limited aqueous solubility. The 5% DMSO ensures the indole fragment remains fully solubilized at high screening concentrations (up to 1 mM).

  • Solvent Correction Calibration (Self-Validation Step): Run an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO.

    • Causality: DMSO has a high refractive index. Slight mismatches between the injected sample and the running buffer will cause massive bulk refractive index shifts. This calibration curve mathematically subtracts the artifact, isolating the true binding signal.

  • Fragment Injection: Inject the fragment in a multi-cycle kinetic format at concentrations ranging from 10 μ M to 1000 μ M at a high flow rate (50 μ L/min).

    • Causality: High flow rates further suppress mass transport effects, ensuring the observed Req​ values accurately reflect the fragment's intrinsic affinity.

Protocol 2: Structural Elucidation via X-ray Crystallography

Once validated by SPR, the binding pose must be determined. The 7-bromo group makes this fragment exceptionally suited for crystallographic screening[3].

Step-by-Step Methodology:

  • Crystal Soaking: Transfer apo-protein crystals into a soaking drop containing the mother liquor supplemented with 20–50 mM of the indole fragment and 10% DMSO. Soak for 2 to 24 hours.

    • Causality: The high concentration gradient forces the low-affinity fragment into the binding pocket, overcoming the energy barrier of displacing ordered water molecules.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) before plunge-freezing in liquid nitrogen.

    • Causality: Prevents the formation of crystalline ice, which would diffract X-rays and obscure the protein's diffraction pattern.

  • Data Collection at the Bromine Edge (Self-Validation Step): If using a tunable synchrotron source, collect diffraction data at the bromine K-edge (approx. 13.47 keV / 0.92 Å).

    • Causality: Collecting at this specific wavelength maximizes the anomalous scattering signal ( Δf′′ ) of the bromine atom. Calculating an anomalous difference Fourier map allows for the unambiguous identification of the fragment's orientation, even at low occupancies where the carbon scaffold might be poorly resolved[3].

Protocol 3: Hit-to-Lead Elaboration via Suzuki-Miyaura Cross-Coupling

The C7-bromo position serves as a programmable vector for 3D fragment growth[4].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (1 eq), a selected boronic acid/ester (1.2 eq), K2​CO3​ (3 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Causality: The biphasic solvent system ensures the solubility of both the organic fragment and the inorganic base. Degassing prevents the oxidative degradation of the palladium catalyst.

  • Catalytic Cycle: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.

    • Causality: The elevated temperature overcomes the activation energy barrier for the oxidative addition of the highly stable C7-Br bond to the Pd(0) species, initiating the coupling cycle[4].

  • Reaction Monitoring (Self-Validation Step): Monitor the reaction via LC-MS to confirm the disappearance of the characteristic bromine isotope pattern (M / M+2 peaks of equal intensity) and the emergence of the coupled product mass.

Data Presentation: Fragment Evolution Metrics

The ultimate goal of utilizing this fragment is to evolve it into a potent lead compound while maintaining high ligand efficiency[2]. Table 2 illustrates a representative optimization trajectory.

Table 2: Fragment Evolution Metrics (Representative Hit-to-Lead Optimization)

MetricAnchor FragmentElaborated Lead (Post-Coupling)Target Thresholds
Affinity ( KD​ ) 250 μ M45 nM< 100 nM for Leads
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.34 kcal/mol/HA> 0.30 kcal/mol/HA
Lipophilic Ligand Efficiency (LLE) 2.15.4> 5.0 for Leads
Molecular Weight 268 Da415 Da< 500 Da

Mechanistic Pathway & Elaboration Vectors

Binding_Mech Frag Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate N-H C3-Ester C5-Methyl C7-Bromo Hinge Protein Hinge Region (H-Bond Acceptor) Frag:nh->Hinge H-Bond Donor Solvent Solvent Channel (Polar Interactions) Frag:c3->Solvent Dipole/Polar Hydrophobic Hydrophobic Pocket (vdW Interactions) Frag:c5->Hydrophobic Lipophilic Vector Elaboration Vector (Cross-Coupling Site) Frag:c7->Vector Halogen Bond / Synthetic Handle

Caption: Pharmacophoric mapping and elaboration vectors of the indole fragment.

References

  • Approaches to Fragment-Based Drug Design Source: rug.nl
  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 Source: acs.org
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery Source: nih.gov
  • Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening Source: nih.gov
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: acs.org

Sources

Application

Application Note: Chemoselective N-Alkylation of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Introduction & Mechanistic Rationale In medicinal chemistry and drug development, the functionalization of the indole core is a critical step for tuning pharmacological properties, lipophilicity, and target binding affin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In medicinal chemistry and drug development, the functionalization of the indole core is a critical step for tuning pharmacological properties, lipophilicity, and target binding affinity.1[1] (CAS: 1360956-90-6) is a highly versatile building block. The C7-bromo group serves as a handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), while the C5-methyl and C3-carboxylate groups heavily influence the electronic landscape of the molecule.

The Challenge of Ambident Nucleophilicity: Indoles are ambident nucleophiles, meaning alkylation can theoretically occur at the nitrogen (N1) or the carbon (C3) position[2]. However, the specific substitution pattern of this substrate works to our advantage:

  • Steric & Electronic Blocking: The presence of the methyl ester at C3 sterically hinders C-alkylation and strongly withdraws electron density from the pyrrole ring, drastically suppressing the kinetic C3-alkylation pathway[2].

  • Enhanced N-H Acidity: The electron-withdrawing C3-carboxylate lowers the pKa of the N-H bond, facilitating easier deprotonation compared to an unsubstituted indole.

To achieve high yields of the N-alkylated product, the reaction must be driven thermodynamically. This requires the generation of a "naked" indolate anion, which is best achieved using a strong or specialized base in a polar aprotic solvent like3[3].

Pathway Indole Methyl 7-bromo-5-methyl- 1H-indole-3-carboxylate Base Base (NaH or Cs2CO3) Deprotonation Indole->Base Anion Indolate Anion (Resonance Stabilized) Base->Anion - H2 or HCO3- Alkyl Alkyl Halide (R-X) SN2 Reaction Anion->Alkyl DMF Solvent N_Alkyl N-Alkylated Indole (Major Thermodynamic Product) Alkyl->N_Alkyl N1 Attack C_Alkyl C3-Alkylated Indole (Blocked by C3-Ester) Alkyl->C_Alkyl C3 Attack

Figure 1: Mechanistic pathway of indole N-alkylation versus C-alkylation.

Experimental Design: Causality & Parameter Selection

The success of this protocol relies on a self-validating system where every reagent choice has a direct, observable causality on the reaction outcome.

  • Base Selection (NaH vs. Cs₂CO₃):

    • 4[4]: Acts via irreversible deprotonation, driving the equilibrium completely to the indolate anion while evolving hydrogen gas[4]. It is highly effective but requires strictly anhydrous conditions to prevent the strong base from hydrolyzing the C3-methyl ester.

    • 5[5]: Relies on the "cesium effect." The large ionic radius of Cs⁺ weakly coordinates to the indolate anion, leaving it highly nucleophilic[5]. This method is milder, avoids hydrogen gas evolution, and is highly chemoselective, virtually eliminating the risk of ester hydrolysis[6].

  • Solvent Selection: 7[7]. DMF strongly solvates the metal counterion, separating the ion pair and favoring the thermodynamic N-alkylation over C-alkylation[7].

Workflow S1 1. Substrate in dry DMF S2 2. Base Addition (0°C or RT) S1->S2 S3 3. Alkyl Halide Dropwise S2->S3 S4 4. IPC Monitoring (TLC / LC-MS) S3->S4 S5 5. Aqueous Quench & Extraction S4->S5 S6 6. Silica Gel Purification S5->S6

Figure 2: General experimental workflow for indole N-alkylation.

Step-by-Step Methodologies

To ensure these protocols function as self-validating systems, specific In-Process Controls (IPCs) are embedded within the steps.

Protocol A: The Kinetic Approach (NaH / DMF)

Best suited for unreactive or sterically hindered alkyl halides (e.g., secondary alkyl bromides).

  • Preparation: Flame-dry a round-bottom flask and purge with an inert atmosphere (Nitrogen or Argon)[8].

  • Solvation: Add Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (1.0 eq) and dissolve in anhydrous DMF to create a 0.2 M solution[8].

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation[4].

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise[4].

    • Self-Validation Check: Effervescence (H₂ gas evolution) must be observed. This visual cue confirms active deprotonation[4].

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for an additional 30 minutes until gas evolution completely ceases[4].

  • Alkylation: Re-cool the flask to 0 °C. Add the alkyl halide (1.2 eq) dropwise[4]. Allow the reaction to warm to RT and stir for 2–12 hours.

  • IPC Monitoring: Monitor via TLC or LC-MS.

    • Self-Validation Check:8[8].

  • Quench & Workup: Quench carefully at 0 °C with saturated aqueous NH₄Cl[8]. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (5x) and brine to remove residual DMF[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil/solid via silica gel flash column chromatography (Hexanes/Ethyl Acetate gradient)[8].

Protocol B: The Thermodynamic Approach (Cs₂CO₃ / DMF)

Best suited for avoiding ester hydrolysis and ensuring maximum chemoselectivity with reactive primary halides (e.g., methyl iodide, benzyl bromide).

  • Preparation: In a round-bottom flask, combine Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M)[6].

  • Complexation: Stir the suspension vigorously at RT for 1 hour. (Unlike NaH, no gas will evolve; the base forms a highly reactive, soluble cesium-indolate complex)[6].

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture[6].

  • Reaction: Stir at RT. If using a less reactive alkyl halide, heat the reaction to 55–60 °C for 4–12 hours[5].

  • Quench & Workup: Once complete (verified by LC-MS), pour the mixture into ice-cold water[4]. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate, wash with water/brine, dry (Na₂SO₄), and concentrate[6].

Quantitative Data Summary

The following table summarizes the expected operational parameters and outcomes when choosing between the two methodologies for indole-3-carboxylate derivatives.

ParameterProtocol A (NaH)Protocol B (Cs₂CO₃)
Base Strength & Mechanism Strong (Irreversible deprotonation)Mild (Equilibrium-driven "Cesium effect")
Operating Temperature 0 °C to RTRT to 60 °C
Typical Reaction Time 2 - 4 hours4 - 12 hours
Ester Hydrolysis Risk Moderate (if aqueous quench is prolonged)Very Low
Regioselectivity (N:C) > 95:5> 99:1
Optimal Substrate Scope Unreactive/sterically hindered alkyl halidesBase-sensitive substrates, primary halides

References

  • Protocol for N-Alkylation of 7-Fluoro-1H-indole - Benchchem. 4

  • How do I perform alkylation of indole NH using sodium hydride and alkyl bromide? - ResearchGate. 9

  • Technical Support Center: Selective N-Alkylation of Indoles - Benchchem. 2

  • Optimizing reaction conditions for N-alkylation of indoles - Benchchem. 8

  • Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (Product Page) - Matrix Scientific. 1

  • A Cs2CO3-mediated simple and selective method for alkylation... - Comptes Rendus de l'Académie des Sciences. 6

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis... - ResearchGate. 5

  • US7067676B2 - N-alkylation of indole derivatives - Google Patents. 7

  • Cs2CO3-Promoted Direct N-Alkylation... - Academia.edu. 10

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. 3

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Introduction: Unlocking the Potential of the C7-Functionalized Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the C7-Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The regioselective functionalization of the indole scaffold is a critical endeavor in the development of novel molecular entities with tailored properties. Among the various positions on the indole ring, the C7 position presents a unique synthetic challenge and a significant opportunity for structural diversification. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of a key building block, Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate .

The presence of a bromine atom at the C7 position offers a versatile handle for the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. However, the reactivity of this position is subtly influenced by the electronic and steric effects of the substituents at other positions of the indole ring. In our target molecule, the electron-donating methyl group at C5 and the electron-withdrawing methoxycarbonyl group at C3 modulate the electronic density of the indole core, thereby impacting the efficiency of the catalytic cycle. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of these reactions and robust, field-proven protocols to facilitate their synthetic endeavors.

Understanding the Reactivity of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

The success of a palladium-catalyzed cross-coupling reaction hinges on the intricate interplay of the substrate, catalyst, ligands, base, and solvent. For Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate, several factors must be considered:

  • The C7-Position: Direct functionalization of the C7 position of indoles can be challenging due to the inherent electronic preference for reactions at the C2 and C3 positions. The use of a pre-functionalized 7-bromoindole circumvents this issue, providing a specific site for cross-coupling.[2]

  • Electronic Effects: The C3-methoxycarbonyl group is strongly electron-withdrawing, which can decrease the electron density of the entire indole ring system. This can make the oxidative addition of the C-Br bond to the palladium(0) catalyst more facile. Conversely, the C5-methyl group is electron-donating, which can partially counteract this effect.

  • The Indole NH: The acidic proton of the indole nitrogen can interact with the basic reagents in the reaction mixture. In some cases, N-protection might be beneficial, though many modern catalyst systems exhibit high tolerance for free NH groups. The protocols provided herein will primarily focus on the NH-free substrate, which is often preferred for its atom economy.

Core Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

This section provides detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Each protocol is presented as a starting point and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][3] It is widely used in the synthesis of biaryl and vinyl-substituted indoles.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Indole, Boronic Acid, Base, and Catalyst in a Schlenk flask. prep2 Evacuate and backfill with an inert gas (e.g., Argon) 3x. prep1->prep2 Inert Atmosphere react1 Add degassed solvent. prep2->react1 Start Reaction react2 Heat the reaction mixture (e.g., 80-110 °C). react1->react2 react3 Monitor progress by TLC or LC-MS. react2->react3 workup1 Cool to RT, dilute with organic solvent. react3->workup1 Reaction Complete workup2 Wash with water and brine. workup1->workup2 workup3 Dry organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Indole, Catalyst, Ligand, and Base in a sealed tube. prep2 Purge with inert gas. prep1->prep2 react1 Add solvent and alkene. prep2->react1 Start Reaction react2 Seal the tube and heat (e.g., 100-120 °C). react1->react2 react3 Monitor progress by TLC or GC-MS. react2->react3 workup1 Cool to RT, dilute with organic solvent. react3->workup1 Reaction Complete workup2 Filter to remove salts. workup1->workup2 workup3 Wash with water and brine. workup2->workup3 workup4 Dry, concentrate, and purify by chromatography. workup3->workup4 cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Indole, Pd Catalyst, Cu(I) salt, and Ligand in a flask. prep2 Purge with inert gas. prep1->prep2 react1 Add solvent, base, and terminal alkyne. prep2->react1 Start Reaction react2 Stir at room temperature or heat as required. react1->react2 react3 Monitor progress by TLC or LC-MS. react2->react3 workup1 Dilute with organic solvent. react3->workup1 Reaction Complete workup2 Wash with ammonium chloride solution and brine. workup1->workup2 workup3 Dry, filter, and concentrate. workup2->workup3 workup4 Purify by chromatography. workup3->workup4 cluster_prep Glovebox Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 In a glovebox, charge a vial with Pd catalyst, ligand, and base. react1 Add Indole, amine, and solvent. prep1->react1 Start Reaction react2 Seal the vial and heat (e.g., 80-110 °C). react1->react2 react3 Monitor progress by LC-MS. react2->react3 workup1 Cool to RT, dilute with organic solvent. react3->workup1 Reaction Complete workup2 Filter through celite. workup1->workup2 workup3 Wash with water and brine. workup2->workup3 workup4 Dry, concentrate, and purify by chromatography. workup3->workup4

Sources

Application

Application Note: Evaluating the Anticancer Efficacy and Mechanisms of Brominated Indole Derivatives

Introduction & Mechanistic Rationales Brominated indoles represent a highly privileged structural scaffold in modern oncology drug discovery. The strategic introduction of a bromine atom into the indole ring fundamentall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationales

Brominated indoles represent a highly privileged structural scaffold in modern oncology drug discovery. The strategic introduction of a bromine atom into the indole ring fundamentally alters the molecule's electronic distribution and lipophilicity. This halogenation frequently translates to enhanced target selectivity, superior membrane permeability, and increased biological potency compared to non-halogenated analogs[1].

Originally isolated from marine organisms—such as the Australian mollusc Dicathais orbita and the ascidian Eudistoma viride—both natural and synthetic brominated indoles have demonstrated profound anticancer properties across multiple malignancies[2][3]. The primary mechanisms of action driving their cytotoxicity include:

  • Kinase Inhibition : Synthetic derivatives, such as 5BDBIC, act as potent inhibitors of VEGFR-2 tyrosine kinase, effectively blocking tumor angiogenesis and proliferation[4].

  • Tubulin Polymerization Inhibition : Specific 5-bromoindole derivatives bind to the colchicine-binding site on tubulin, preventing microtubule assembly and triggering mitotic catastrophe[5].

  • Apoptosis Induction : Compounds like 6-bromoisatin and Eudistomin H induce intrinsic apoptosis via caspase-3/7 cleavage, phosphatidylserine (PS) translocation, and subsequent DNA fragmentation[2][3].

Quantitative Efficacy Profile

To benchmark the development of novel derivatives, it is critical to understand the established IC50 values of known brominated indoles across various cancer cell lines. The table below summarizes key quantitative data.

CompoundSourceTarget Cell LineIC50 ValuePrimary MechanismReference
6-Bromoisatin Dicathais orbita (Mollusc)HT29 (Colorectal)~100 µMCaspase 3/7 Activation[2]
Tyrindoleninone Dicathais orbita (Mollusc)HT29 (Colorectal)390 µMCaspase 3/7 Activation[2]
Eudistomin H Eudistoma viride (Ascidian)HeLa (Cervical)0.49 µg/mLG2/M Arrest, Apoptosis[3]
Compound 5g Synthetic 5-bromoindoleA549 (Lung)2.72 µMTubulin Inhibition[5]
5BDBIC Synthetic HydrazoneHepG2 (Hepatocellular)14.3 µMVEGFR-2 TK Inhibition[4]

Mechanistic Pathway Visualization

G A Brominated Indole Derivatives (e.g., 6-Bromoisatin, 5BDBIC) B1 VEGFR-2 Tyrosine Kinase Inhibition A->B1 B2 Tubulin Polymerization Inhibition A->B2 B3 NF-κB Translocation Blockade A->B3 C1 Intrinsic Apoptosis Pathway Activation B1->C1 C2 G2/M Phase Cell Cycle Arrest B2->C2 C3 Downregulation of Pro-survival Genes B3->C3 D Caspase-3/7 Cleavage & DNA Fragmentation C1->D C2->D C3->D E Programmed Cell Death (Apoptosis) D->E

Mechanistic pathways of brominated indoles inducing apoptosis and cell cycle arrest.

Experimental Protocols: Self-Validating Workflows

Expertise & Experience Note : The following protocols are designed as a self-validating system. The cytotoxicity screening (MTT) provides the baseline IC50, which dictates the dosing parameters for Flow Cytometry (mechanism confirmation). This is subsequently validated by target-specific biochemical assays (e.g., Tubulin polymerization).

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality Check : The MTT assay measures mitochondrial metabolic activity. Because brominated indoles frequently induce intrinsic apoptosis via mitochondrial depolarization, a time-dependent decrease in formazan production directly correlates with the compound's apoptotic efficacy[5].

  • Cell Seeding : Seed target cells (e.g., HeLa, A549, or HT29) at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation : Dissolve the brominated indole derivative in DMSO to create a 10 mM stock. Critical Step: Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced background cytotoxicity.

  • Treatment : Treat cells with a serial dilution of the compound (e.g., 0.1 µM to 500 µM) for 48 and 72 hours. Rationale: Prolonged exposure is necessary to capture cell cycle arrest prior to apoptotic execution[5].

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification : Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Flow Cytometry for Cell Cycle Arrest & Apoptosis (Annexin V/PI)

Causality Check : To distinguish whether the IC50 achieved in Protocol A is due to cytostatic (cell cycle arrest) or cytotoxic (apoptosis) effects, dual staining is employed. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis).

  • Treatment & Harvesting : Treat cells with the brominated indole at 0.5×, 1×, and 2× the determined IC50 for 24-48 hours. Harvest both floating (apoptotic) and adherent cells using trypsin-EDTA to ensure no apoptotic bodies are lost.

  • Washing : Wash the cell pellet twice with cold PBS to remove residual media and phenol red, which can interfere with fluorescence detection.

  • Staining : Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Data Interpretation: G2/M phase arrest (indicated by PI DNA content analysis) frequently precedes Annexin V positivity in brominated indole treatments, confirming a sequential mechanism of action[3][4].

Protocol C: In Vitro Tubulin Polymerization Assay

Causality Check : For synthetic 5-bromoindoles exhibiting G2/M arrest, tubulin is a primary suspected target. This cell-free assay isolates the compound's direct molecular interaction from complex cellular variables, proving direct target engagement.

  • Reagent Prep : Prepare tubulin protein (>99% pure, bovine brain) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Reaction Assembly : In a pre-warmed (37°C) 96-well half-area plate, combine 5 µL of the test compound (at the IC50 concentration) with 45 µL of the tubulin reaction mix. Use Colchicine as a positive control for inhibition.

  • Kinetic Measurement : Immediately measure absorbance at 340 nm (or fluorescence if using a fluorescent reporter) every minute for 60 minutes at 37°C.

  • Data Analysis : Plot the polymerization curve. A flattening of the Vmax (elongation phase) compared to the vehicle control confirms direct tubulin polymerization inhibition[5].

References

  • Source: mdpi.
  • Anticancer Effects of Brominated Indole Alkaloid Eudistomin H from Marine Ascidian Eudistoma viride Against Cervical Cancer Cells (HeLa)
  • Source: benchchem.
  • Source: nih.
  • Source: d-nb.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate .

This compound is a highly valuable building block in medicinal chemistry, but its synthesis presents specific challenges, including regioselective bromination, competitive N-alkylation, and thermal decarboxylation. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield synthesis.

Core Experimental Workflow

The following diagram outlines the overarching synthetic strategy, from the unfunctionalized indole core to the final esterified product.

SynthesisWorkflow A 5-Methylindole B 7-Bromo-5-methylindole (Regioselective Bromination) A->B Br2 / Solvent C 7-Bromo-5-methyl-1H-indole -3-carboxylic acid (Carboxylation) B->C CO2, High Temp/Pressure or Vilsmeier-Haack + Oxidation D Methyl 7-bromo-5-methyl -1H-indole-3-carboxylate (Fischer Esterification) C->D Anhydrous MeOH, H2SO4 Reflux, 65-70 °C

Workflow for synthesizing Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate.

Self-Validating Protocol: Fischer-Speier Esterification

To avoid competitive N-alkylation, the conversion of 7-bromo-5-methyl-1H-indole-3-carboxylic acid to its methyl ester must be performed via an acid-catalyzed Fischer-Speier esterification 1. This protocol is designed with built-in validation steps to ensure reaction integrity.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of 7-bromo-5-methyl-1H-indole-3-carboxylic acid.

  • Solvent/Reactant Addition: Add anhydrous methanol (approx. 10–15 mL per gram of substrate) under an inert nitrogen atmosphere. Causality Note: Methanol acts as both the solvent and the nucleophile. Using strictly anhydrous methanol is critical to drive the equilibrium forward.

  • Catalyst Introduction: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1–0.2 mL per gram of substrate) dropwise. Causality Note: The addition of H₂SO₄ to methanol is highly exothermic. Rapid addition causes localized heating, which can lead to oxidative degradation of the electron-rich indole core 2.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (65–70 °C) for 4–16 hours. Causality Note: Do not exceed 70 °C. Indole-3-carboxylic acids are highly susceptible to thermal decarboxylation.

  • In-Process Validation: Monitor the reaction via LC-MS or TLC (1:1 Ethyl Acetate:Hexane). The reaction is self-validating when the highly polar acid spot completely disappears, replaced by a higher Rf ester spot.

  • Quenching & Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess methanol, but do not evaporate to dryness to avoid acid-catalyzed polymerization. Pour the residue into ice-cold water.

  • Critical Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7–8 (validate with pH paper). Causality Note: If the mixture is extracted while still acidic, the newly formed ester will hydrolyze back to the starting acid during concentration.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the quantitative outcomes of various esterification conditions, highlighting why the Fischer method is superior for this specific substrate.

Method / ReagentsCatalyst / BaseTemp (°C)Time (h)Expected Yield (%)Mechanistic Outcome & Causality
Fischer Esterification Conc. H₂SO₄ (0.1 eq)65–704–1685–95%Optimal: Selective O-methylation. Acid protonates the carbonyl, increasing electrophilicity without affecting N1.
Fischer + Water Scavenger Conc. H₂SO₄ + HC(OMe)₃65–704–8> 95%Excellent: Trimethyl orthoformate continuously removes H₂O, driving the equilibrium to absolute completion.
Acyl Chloride Intermediate SOCl₂ (then MeOH)0–252–470–80%Moderate: SOCl₂ can aggressively degrade the electron-rich indole core if not strictly temperature-controlled.
Base-Promoted Alkylation K₂CO₃ or NaH + MeI25–4012< 30%Poor: Strong bases deprotonate N1, leading to massive N-methylated byproducts instead of the desired ester.

Troubleshooting Logic & FAQs

Use the following logic tree to diagnose common synthesis failures rapidly.

TroubleshootingLogic Start Issue: Low Ester Yield or Impure Product Check1 Is N-methylated byproduct present? Start->Check1 Check2 Is unreacted starting acid present? Start->Check2 Check3 Is mass loss observed (Decarboxylation)? Start->Check3 Sol1 Switch from MeI/Base to Fischer Esterification Check1->Sol1 Yes Sol2 Drive Equilibrium: Use anhydrous MeOH & remove H2O Check2->Sol2 Yes Sol3 Reduce reflux temp to <70°C Avoid harsh bases Check3->Sol3 Yes

Troubleshooting logic tree for optimizing indole-3-carboxylate yields.

Frequently Asked Questions

Q1: I attempted to esterify the carboxylic acid using methyl iodide (MeI) and potassium carbonate (K₂CO₃). Why is my primary product N-methylated? A: The indole nitrogen (N1) possesses an acidic proton. Under basic conditions (e.g., K₂CO₃ or NaH), the indole is deprotonated to form a highly nucleophilic indolyl anion. Because this anion is exposed, SN2 alkylation with MeI occurs preferentially at the N1 position, leading to N-alkylation 3. To achieve selective O-methylation without protecting the N1 position, you must rely on acid-catalyzed Fischer esterification.

Q2: My Fischer esterification stalls at 70% conversion. How can I push the reaction to completion? A: Fischer esterification is an equilibrium-driven process. As the ester forms, water is generated as a byproduct, which hydrolyzes the ester back to the starting acid. To drive the reaction forward (Le Chatelier's Principle), use a vast excess of strictly anhydrous methanol. If the reaction still stalls, incorporate a Soxhlet extractor fitted with 3Å molecular sieves to continuously remove water, or add a chemical water scavenger like trimethyl orthoformate.

Q3: When synthesizing the precursor, how do I ensure bromination occurs at the C7 position rather than the highly reactive C3 position? A: The indole C3 position is naturally electron-rich, making it the default site for electrophilic aromatic substitution. Direct bromination of 5-methylindole often yields mixed isomers or C3-brominated products unless specialized conditions are used 4. A field-proven alternative to direct bromination is to build the indole ring de novo (e.g., via the Bartoli indole synthesis starting from 2-bromo-4-methylnitrobenzene), which guarantees the bromine atom is fixed at the C7 position before the indole core is formed.

Q4: I am observing significant mass loss and the appearance of a non-polar spot on my TLC that is not my product. What is happening? A: Indole-3-carboxylic acids are notoriously prone to decarboxylation, reverting to the substituted indole core (in your case, 7-bromo-5-methylindole). This typically occurs under harsh thermal conditions or strong basic/acidic extremes 3. To prevent this, strictly maintain the reflux temperature below 70 °C and neutralize the reaction mixture with NaHCO₃ immediately after cooling. Furthermore, avoid unified N1/C3 carboxylation conditions that require high heat unless specifically utilizing temperature-controlled regiodivergent strategies 5.

References

  • Benchchem. "7-Bromo-5-methyl-1H-indole-3-carboxylic acid | 1360891-25-3." Benchchem Database. 4

  • Benchchem. "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate." Application Notes. 3

  • IMR Press. "Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase." Pharmazie. 2

  • Benchchem. "Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid." Application Protocols. 1

  • ChemRxiv. "Regiodivergent N1- and C3- Carboxylation of Indoles." Preprint.5

Sources

Optimization

Technical Support Center: Indole-3-Carboxylate Synthesis

Welcome to the Advanced Technical Support Center for Indole-3-Carboxylate Synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Indole-3-Carboxylate Synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot the most stubborn bottlenecks in indole C3-functionalization.

We do not just provide steps; we dissect the causality behind experimental failures. Whether you are utilizing direct base-mediated carboxylation, Fischer-Speier esterification, or Friedel-Crafts acylation, this guide provides self-validating protocols to ensure reproducible success.

Synthesis Workflows & Decision Logic

Before diving into specific troubleshooting, it is critical to understand the primary synthetic routes available for generating indole-3-carboxylates.

Workflow cluster_1 Route A: Direct Carboxylation cluster_2 Route B: Friedel-Crafts Acylation Indole Indole Core CO2 CO2 + LiOtBu (Atmospheric, 100°C) Indole->CO2 Base-mediated TCC Trichloroacetyl Chloride + Lewis Acid (0°C) Indole->TCC Electrophilic Subs. I3CA Indole-3-Carboxylic Acid CO2->I3CA Esterification Alcoholysis / Esterification (ROH, H+ or Base) I3CA->Esterification Fischer-Speier TCAI 3-Trichloroacetylindole TCC->TCAI TCAI->Esterification Base/ROH Product Indole-3-Carboxylate (Methyl/Ethyl Ester) Esterification->Product

Primary synthetic routes for Indole-3-Carboxylate generation.

Frequently Asked Questions & Troubleshooting

Q1: During direct CO2 carboxylation of unprotected indoles, my yield of the C3-carboxylate is abysmal, and I primarily isolate N-carboxylated byproducts. How do I shift the regioselectivity?

The Causality: N-H carboxylation is kinetically favored. The nitrogen lone pair is readily available for nucleophilic attack on the electron-deficient carbon of CO2. Conversely, C3-H carboxylation is thermodynamically demanding; it requires disrupting the aromaticity of the indole ring during the formation of the intermediate sigma complex. If your reaction conditions are too mild, the system will stall at the kinetic N-carboxylate product [1].

The Solution: To drive C3-H carboxylation, you must alter both the base and the thermal energy of the system.

  • Base Selection: Switch to a strong, sterically hindered base like Lithium tert-butoxide (LiOtBu) in a large excess (3 to 5 equivalents). The extreme steric bulk of the tert-butoxide anion suppresses N-functionalization.

  • Thermal Activation: Elevate the reaction temperature to 100 °C – 140 °C. This thermal energy overcomes the high activation barrier required for C3-H functionalization, allowing the thermodynamically stable C3-carboxylate to form [2].

Q2: I am using the trichloroacetyl chloride (TCAC) route to synthesize ethyl indole-3-carboxylate. The initial acylation works, but the subsequent alcoholysis yields a complex mixture with heavy tarring. What is the mechanistic failure here?

The Causality: The intermediate, 3-trichloroacetylindole, is highly electrophilic due to the strong electron-withdrawing nature of the trichloromethyl group. When you initiate alcoholysis (e.g., adding ethanol and a base like sodium ethoxide) to cleave the trichloromethyl group and form the ester, the reaction proceeds via a haloform-type cleavage. This step is violently exothermic. If the heat is not dissipated instantly, localized superheating occurs, leading to the polymerization of the electron-rich indole core and the formation of intractable black tar [3].

The Solution: Implement strict cryogenic control. The alcoholysis must be performed by adding the base/alcohol mixture dropwise to the 3-trichloroacetylindole solution at 0 °C to 5 °C. Do not allow the internal temperature to exceed 10 °C until the addition is complete.

Q3: My Fischer-Speier esterification of indole-3-carboxylic acid with methanol/sulfuric acid stalls at ~60% conversion. Adding more acid doesn't help. How can I drive this to completion?

The Causality: Fischer esterification is an equilibrium-driven process governed by Le Chatelier's Principle. Indole-3-carboxylic acid generates one equivalent of water for every equivalent of ester produced. Because methanol and water are miscible, the accumulation of water shifts the equilibrium backward, hydrolyzing your product back into the starting material. Adding more sulfuric acid only increases the risk of side reactions (like sulfonation of the indole ring) without removing the thermodynamic barrier [4].

The Solution: You must actively remove water from the system to create a self-validating forward reaction. Add a chemical dehydrating agent such as trimethyl orthoformate (TMOF) to the reaction mixture. TMOF reacts irreversibly with the generated water to form methanol and methyl formate, effectively pushing the esterification to >95% completion.

TroubleshootingLogic Start Low Yield Issue CheckRoute Identify Synthesis Route Start->CheckRoute Route1 Direct CO2 Insertion CheckRoute->Route1 Route2 Fischer Esterification CheckRoute->Route2 Route3 TCAC Acylation CheckRoute->Route3 Fix1 Increase Temp (>100°C) Use Excess LiOtBu Route1->Fix1 N-carboxylation Fix2 Remove H2O (Add TMOF) Route2->Fix2 Equilibrium stall Fix3 Control Exotherm (0°C Quench) Route3->Fix3 Tar formation

Logical troubleshooting tree for common yield failures.

Quantitative Data: Route Comparison

To assist in experimental design, the following table summarizes the quantitative metrics and expected outcomes for the three primary synthesis routes.

Synthesis RouteKey ReagentsTemp (°C)Typical YieldPrimary Byproduct / RiskReaction Time
Direct C3-Carboxylation CO₂ (1 atm), LiOtBu (3 eq), Pd(OAc)₂100 - 14075 - 85%N-carboxylated indole12 - 24 h
Friedel-Crafts (TCAC) Trichloroacetyl chloride, Pyridine, ROH0 → 2580 - 90%Tarring (if exothermic)4 - 6 h
Fischer-Speier Indole-3-carboxylic acid, ROH, H₂SO₄65 (Reflux)60 - 95%*Unreacted starting material8 - 12 h

*Yield jumps to >95% when active water removal (e.g., TMOF) is employed.

Validated Experimental Protocols

Protocol A: Direct C-3 Carboxylation of Indole (Self-Validating System)

This protocol utilizes an atmospheric pressure of CO₂, relying on a large excess of base to suppress decarboxylation and N-functionalization [1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry argon.

  • Reagent Loading: Add indole (0.4 mmol), Palladium acetate [Pd(OAc)₂] (10 mol %), and Lithium tert-butoxide (LiOtBu) (1.2 mmol, 3.0 equiv) to the flask.

  • Solvent Addition: Inject anhydrous DMF (2.0 mL) into the flask via a syringe.

  • Atmosphere Exchange: Evacuate the flask and backfill with CO₂ gas using a balloon. Repeat this purge cycle three times to ensure complete removal of argon/oxygen.

  • Thermal Activation: Submerge the flask in a pre-heated silicone oil bath at 100 °C. Stir vigorously for 16 hours. Self-Validation Check: The reaction mixture will transition from a pale yellow to a deep amber color, indicating the formation of the active Pd-complex and subsequent carboxylation.

  • Quenching: Cool the reaction to room temperature. Carefully quench with 1M HCl (5 mL) to protonate the carboxylate salt.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Ethyl Indole-3-carboxylate via TCAC Acylation

This two-step protocol isolates the highly reactive 3-trichloroacetylindole intermediate before controlled alcoholysis [3].

Step-by-Step Methodology:

  • Acylation Setup: Dissolve indole (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and add pyridine (12.0 mmol). Cool the mixture to 0 °C in an ice-water bath.

  • Electrophilic Addition: Dropwise, add trichloroacetyl chloride (11.0 mmol) over 15 minutes. Maintain the temperature strictly at 0 °C.

  • Intermediate Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Wash the DCM layer with water, dry, and evaporate to yield crude 3-trichloroacetylindole.

  • Cryogenic Alcoholysis: Dissolve the crude intermediate in absolute ethanol (25 mL) and cool to 0 °C.

  • Esterification: Slowly add a solution of Sodium Ethoxide (NaOEt, 20% in ethanol, 1.2 equiv) dropwise. Self-Validation Check: Monitor the internal temperature. If it rises above 5 °C, pause the addition to prevent tarring.

  • Workup: Once addition is complete, stir for 1 hour at room temperature. Neutralize with saturated NH₄Cl, extract with ethyl acetate, and purify via recrystallization (ethanol/water) to obtain pure ethyl indole-3-carboxylate.

References

  • Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters - ACS Publications. Available at:[Link]

  • Switchable N–H vs. C3–H carboxylation of indoles using dual-function reagents. RSC Advances. Available at:[Link]

Troubleshooting

Technical Support Center: N-Alkylation of Methyl Indole-3-Carboxylate

Welcome to the technical support resource for the N-alkylation of methyl indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the N-alkylation of methyl indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental transformations in indole chemistry. Here, we address common experimental challenges, explain the causality behind procedural choices, and offer robust protocols to ensure the success of your synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the N-alkylation of methyl indole-3-carboxylate in a direct question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction shows little to no consumption of the starting methyl indole-3-carboxylate. What are the possible reasons, and how can I improve the conversion?

Answer: This is a common issue that typically points to one of several key factors related to reaction setup and reagent choice. Let's break down the potential causes:

A. Insufficient Deprotonation of the Indole N-H

The first and most critical step in this reaction is the deprotonation of the indole nitrogen to form the nucleophilic indolate anion. The electron-withdrawing methyl ester at the C-3 position increases the acidity of the N-H proton compared to unsubstituted indole. The pKa of 3-MeCOO-indole in acetonitrile (MeCN) is approximately 30.2.[1][2] While more acidic than indole itself, this still requires a sufficiently strong base to ensure complete deprotonation.

  • Causality: If the base is too weak, the equilibrium between the neutral indole and the indolate anion will lie heavily to the left. Only a small concentration of the active nucleophile is present at any given time, leading to a sluggish or stalled reaction.

  • Solution: Employ a base with a conjugate acid pKa significantly higher than that of the indole N-H. Strong bases like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are highly effective.[3] Weaker bases like potassium carbonate (K₂CO₃) can work but often require higher temperatures and longer reaction times.[4]

B. Inappropriate Base or Solvent Combination

The choice of solvent is as crucial as the choice of base. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard.[5]

  • Causality: These solvents effectively solvate the cation (e.g., Na⁺) of the base, leaving the indolate anion more "naked" and nucleophilic. Protic solvents, such as alcohols or water, are incompatible with strong bases and will protonate the indolate anion, inhibiting the reaction.[4] Using nonpolar solvents can lead to poor solubility of the indole salt, reducing reactivity.

  • Solution: Use anhydrous DMF or THF. DMF is often preferred as it can enhance the rate of Sₙ2 reactions and better solubilizes the intermediate salts.[5]

C. Poor Quality or Inactive Reagents
  • Causality:

    • Moisture: Strong bases like NaH are extremely sensitive to moisture. Any water present in the solvent or on the glassware will quench the base, reducing its effective stoichiometry.

    • Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.[6] Alkyl chlorides can be poor electrophiles, leading to low conversion. The alkylating agent itself may have degraded upon storage.

  • Solution:

    • Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Verify the purity of your alkylating agent. If using an alkyl chloride or bromide with low reactivity, consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in-situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[6][8]

Problem 2: Formation of Significant Side Products

Question: My reaction is messy. Besides my desired product, I'm observing ester hydrolysis or other byproducts. How can I improve the selectivity?

Answer: The formation of side products indicates that alternative reaction pathways are competing with your desired N-alkylation. For methyl indole-3-carboxylate, the primary concern is the stability of the ester group.

A. Hydrolysis of the Methyl Ester
  • Causality: The methyl ester at the C-3 position is susceptible to saponification (hydrolysis) under basic conditions, especially with heat.[4] Using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to the formation of the corresponding indole-3-carboxylate salt, which may be difficult to separate and can complicate the reaction.

  • Solution:

    • Use Non-Hydrolytic Bases: Employ bases that do not introduce hydroxide ions. Sodium hydride (NaH) is ideal as the only byproduct of deprotonation is hydrogen gas.[5] Potassium carbonate (K₂CO₃) is also a suitable non-hydrolytic choice.[4]

    • Moderate Temperature: Avoid excessively high temperatures for prolonged periods if possible, as this can promote degradation pathways.

B. Competing C-Alkylation

While the C-3 position is blocked in your substrate, it's crucial to understand the principles of regioselectivity in indole chemistry. For other indoles, C-3 alkylation is a major competing pathway because this position is often more nucleophilic than the nitrogen atom in the neutral indole.[5][9] N-alkylation is favored when the indole is fully deprotonated to the indolate anion.

  • Causality: If deprotonation is incomplete, the remaining neutral indole can react as a nucleophile at C-3. This is more likely with highly reactive electrophiles (e.g., benzyl or allyl halides).[4]

  • Solution for General Indoles: Ensure complete deprotonation by using a strong base like NaH in a polar aprotic solvent like DMF. This combination strongly favors the formation of the indolate anion, leading to selective N-alkylation.[5][10]

Frequently Asked Questions (FAQs)

Q1: Which base and solvent combination is best for the N-alkylation of methyl indole-3-carboxylate?

For reliability and high yield, sodium hydride (NaH) in anhydrous DMF is considered the gold standard.[5][11] NaH is a strong, non-nucleophilic, and non-hydrolytic base that ensures complete deprotonation. DMF is an excellent solvent for Sₙ2 reactions. For a milder, safer alternative, potassium carbonate (K₂CO₃) in DMF at an elevated temperature (e.g., 60-80 °C) is also a very effective system.[4][12]

BasepKa (Conjugate Acid)Common SolventsNotes
Sodium Hydride (NaH) ~35DMF, THFHighly Recommended. Strong, non-nucleophilic. Requires anhydrous conditions.
Potassium Carbonate (K₂CO₃) ~10.3DMF, AcetonitrileGood Milder Alternative. Safer than NaH. Often requires heat.[4][8]
Potassium Hydroxide (KOH) ~15.7Toluene/H₂O (PTC)Can cause ester hydrolysis. Best used in a phase-transfer system.[7]
n-Butyl Lithium (n-BuLi) ~50THF, HexanesExtremely strong. Can cause deprotonation at C-2 if N-1 is protected.[13]

Q2: My alkylating agent is a secondary alcohol. Standard conditions with alkyl halides are not working. What should I do?

You should use the Mitsunobu reaction . This reaction allows for the direct N-alkylation of indoles using primary or secondary alcohols.[14]

  • Mechanism: The reaction involves an alcohol, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (like DEAD or DIAD). The alcohol is activated by the Mitsunobu reagents, and the indole N-H acts as the nucleophile.[15] A key feature is that the reaction proceeds with an inversion of configuration at the alcohol's stereocenter.[15]

  • Caveat: A major byproduct is triphenylphosphine oxide, which can sometimes be challenging to remove via standard column chromatography.

Q3: I want to avoid using sodium hydride due to safety concerns. What are the best alternatives?

Besides the K₂CO₃/DMF system mentioned above, Phase-Transfer Catalysis (PTC) is an excellent and green alternative.

  • Conditions: This method typically uses an inexpensive base like powdered KOH or NaOH in a biphasic system (e.g., toluene and water) with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[7]

  • Advantages: The reaction often works at room temperature, does not require strictly anhydrous solvents, and avoids pyrophoric reagents.[16][17] However, be mindful of potential ester hydrolysis with KOH/NaOH if the reaction is heated or run for extended periods.

Q4: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes. The K₂CO₃/DMF system is particularly well-suited for microwave heating. This can be an effective way to improve conversion for less reactive alkylating agents.[8]

Key Experimental Protocols

Method A: Classical N-Alkylation with Sodium Hydride

This protocol is a robust method for a wide range of alkyl halides.

  • Preparation: Add methyl indole-3-carboxylate (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and place it under an inert atmosphere (nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.1–0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours). Gentle heating (40-60 °C) can be applied if the reaction is sluggish.

  • Work-up & Purification: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[5]

Method B: Mitsunobu Reaction with an Alcohol

This protocol is ideal for converting secondary alcohols to N-alkyl indoles.[15]

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve methyl indole-3-carboxylate (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. An orange color and/or a white precipitate (the hydrazine byproduct) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify directly by silica gel column chromatography to isolate the desired N-alkylated product.

Visual Diagrams & Workflows

N_Alkylation_Mechanism

Troubleshooting_Workflow

References

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole.
  • Optimization of reaction conditions for N-alkyl
  • indole acidity. Unknown Source.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.
  • Technical Support Center: Selective N-Alkyl
  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer C
  • Application Notes and Protocols for N-Alkylation of 2,3-Dioxoindoline-5-carbonitrile. Benchchem.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Synthesis of N-alkylated indoles.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Indole. Wikipedia.
  • N-alkylation of indole derivatives.
  • Optimizing reaction conditions for N-alkyl
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
  • N‐Alkylation of Indole Compounds in Modified Wittig–Horner Reaction. Taylor & Francis.
  • Optimizing reaction conditions for the derivatization of methyl indole-3-carboxyl
  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC, NIH.
  • A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis.
  • Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Science Publishing.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • N-alkylation of indole ring using Mitsunobu reaction. Plu.mx.
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
  • Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. PMC.
  • Process for n-alkylation of indoles.
  • N-alkylation of indole derivatives.
  • N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation.
  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
  • Protocol for N-Alkyl
  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • Is LiH a strong enough base to deprotonate indole. Sciencemadness Discussion Board.
  • in the chemical literature: N-alkyl
  • Difficulties with N-Alkyl

Sources

Optimization

Technical Support Center: Indole Bromination Diagnostics &amp; Methodologies

Welcome to the Advanced Technical Support Center for Indole Chemistry. Indole bromination is a fundamental transformation in pharmaceutical synthesis, yet the highly electron-rich nature of the indole core makes it excep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Indole Chemistry. Indole bromination is a fundamental transformation in pharmaceutical synthesis, yet the highly electron-rich nature of the indole core makes it exceptionally susceptible to side reactions. This guide is designed for research scientists and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and enzymatic alternatives to ensure high-fidelity halogenation.

Part 1: Diagnostic Engine for Side Reactions

Before altering your synthetic route, it is critical to identify the specific failure mode of your bromination reaction. The decision tree below outlines the primary side reactions and their immediate corrective actions.

G Start Indole Bromination Side Reaction OverBrom Over-bromination (Di/Tri-bromo) Start->OverBrom Regio Poor Regioselectivity (C2/C5/C6) Start->Regio Oxidation Oxindole Formation Start->Oxidation Sol1 Use 1.0-1.05 eq NBS Temp: -78°C to 0°C OverBrom->Sol1 Control Kinetics Sol2 Use N-Protecting Groups or Halogenases (e.g., RebH) Regio->Sol2 Steric/Enzymatic Control Sol3 Strictly Anhydrous Conditions Non-nucleophilic Solvent Oxidation->Sol3 Exclude Nucleophiles

Caption: Decision tree for diagnosing and resolving common indole bromination side reactions.

Deep-Dive Q&A: Mechanistic Causality & Solutions

Q1: Why am I seeing 2,3-dibromoindole and 3,3-dibromoindolenine instead of my desired 3-bromoindole? Causality: The C3 position of the indole ring is inherently nucleophilic, exhibiting reactivity approximately 1013 times greater than benzene toward electrophilic substitution[1]. Because the initial mono-brominated product (3-bromoindole) remains electron-rich, it can readily undergo a second electrophilic attack if the brominating agent is too harsh or present in excess[2]. Molecular bromine (Br₂) frequently causes this rapid over-bromination[3]. Solution: Switch from Br₂ to N-Bromosuccinimide (NBS), a milder reagent that allows for strict kinetic control. Limit NBS stoichiometry to exactly 1.0–1.05 equivalents and conduct the addition dropwise at low temperatures (0 °C to -78 °C). This suppresses the thermal activation energy required for secondary bromination events[3].

Q2: My LC-MS shows a major byproduct corresponding to an oxindole (mass +16 Da or +95 Da for a bromohydrin). How do I prevent oxidation? Causality: The formation of oxindoles is a notorious side reaction during NBS-mediated bromination. It is triggered by the presence of trace water or protic solvents[3]. The reaction proceeds via a transient C3-bromonium (Wheland) intermediate. If water acts as a nucleophile before the intermediate can rearomatize via proton loss, it forms a bromohydrin that rapidly oxidizes to an oxindole. Solution: Maintain strictly anhydrous conditions. Flame-dry all glassware, use anhydrous, non-nucleophilic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), and perform the reaction under an inert argon or nitrogen atmosphere. Avoid solvents like tert-butanol, which actively promote oxindole formation[3].

Mechanism Indole Indole Core Electrophile Electrophilic Bromine Indole->Electrophile pi-attack Wheland C3-Bromonium (Wheland Intermediate) Electrophile->Wheland Rate-determining step Product 3-Bromoindole (Desired Product) Wheland->Product -H+ (Rearomatization) Water Trace H2O / Protic Solvent Wheland->Water Nucleophilic attack Oxindole Oxindole / Bromohydrin (Side Product) Water->Oxindole Oxidation pathway

Caption: Mechanistic divergence of indole bromination: desired rearomatization vs. oxindole formation.

Q3: I need to brominate the benzene ring (e.g., C5 or C6), but the reaction exclusively yields C3-bromoindole. How can I redirect regioselectivity? Causality: Electrophilic aromatic substitution kinetically favors the pyrrole ring (C3, then C2) over the benzene ring due to the stabilization of the positive charge by the nitrogen lone pair. Solution: To force bromination onto the benzene ring, the C3 position must be sterically or electronically blocked, or the nitrogen must be deactivated using an electron-withdrawing protecting group (e.g., N-Boc or N-Ts)[4]. For unparalleled, catalyst-controlled regioselectivity without protecting groups, utilize flavin-dependent halogenases (FDHs) such as Thal or engineered RebH variants. These enzymes can target specific C5, C6, or C7 positions regardless of the inherent substrate electronics[5][6].

Part 2: Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between reagent selection, environmental conditions, and the resulting chemical outcomes. Use this to benchmark your experimental design.

Brominating AgentSolvent SystemTemperaturePrimary OutcomeCommon Side Reaction
Br₂ (1.5 eq) Acetic Acid25 °CPolybrominated IndolesSevere over-bromination (e.g., 5,6-dibromoindole)
NBS (1.05 eq) Anhydrous DCM-78 °C to 0 °C3-Bromoindole (>90%) Oxindole formation (if moisture is present)
Pyridinium tribromide THF0 °C2-Bromoindole (if C3 blocked)Sluggish kinetics; incomplete conversion
NBS (1.05 eq) tert-Butanol25 °C3-BromooxindoleComplete oxidation of the pyrrole ring
RebH / Thal (Enzyme) Aqueous Buffer (pH 7.4)25 °C - 30 °CHighly specific regioisomerLow substrate solubility in aqueous media

Part 3: Protocol Vault - Self-Validating Regioselective C3-Bromination

This protocol utilizes NBS to achieve selective C3-bromination. It is designed as a self-validating system , meaning each critical phase includes an in-process analytical check to ensure the reaction is proceeding correctly before moving to the next step.

Reagents Required:

  • Indole substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq, freshly recrystallized from water to remove Br₂ impurities)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • System Purge & Substrate Dissolution:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Flush with Argon for 5 minutes.

    • Dissolve the indole substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Causality: High dilution (0.1 M) prevents intermolecular dimerization side reactions that indoles are prone to under acidic or electrophilic stress.

  • Thermal Equilibration:

    • Submerge the flask in a dry ice/acetone bath (-78 °C) or an ice bath (0 °C), depending on substrate activation. Allow 15 minutes for thermal equilibration.

  • Controlled Electrophile Addition:

    • Dissolve NBS (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the NBS solution dropwise via a syringe pump over 30 minutes.

    • In-Process Validation: The solution should remain clear or turn slightly yellow. A rapid shift to dark red/brown indicates localized heating and the formation of polymerized decomposition products. If this occurs, decrease the addition rate.

  • Reaction Monitoring:

    • Stir for 1-2 hours while maintaining the cold temperature.

    • In-Process Validation: Perform TLC (Silica, 7:3 Hexanes:Ethyl Acetate). You should observe the complete consumption of the highly UV-active starting material and the appearance of a single, slightly less polar product spot.

  • Quenching & Workup:

    • Quench the reaction at 0 °C by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, halting the reaction and preventing over-bromination during the concentration phase.

    • Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - nih.gov [Link]

  • Engineered RebH Halogenase Variants Demonstrating a Specificity Switch from Tryptophan towards Novel Indole Compounds - nih.gov[Link]

  • Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal - uni-bielefeld.de[Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Indole Functionalization

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their indole syntheses. The indole scaffold, a cornerstone of countless pharmaceuticals and natural products, presents a unique and often frustrating challenge: how to selectively functionalize one C-H bond over others with similar reactivity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We move beyond simple protocols to explain the underlying principles governing selectivity, empowering you to diagnose issues and rationally design your experiments.

Section 1: The Classic Challenge: Controlling C2 vs. C3 Selectivity

The pyrrole ring of indole is electron-rich, making it highly susceptible to electrophilic attack and C-H functionalization. The C3 position is the most nucleophilic and kinetically favored site, followed by C2. This inherent reactivity bias is the source of the most common regioselectivity problems.

FAQ 1: I'm attempting a transition-metal-catalyzed cross-coupling (e.g., Heck, Suzuki) and getting an inseparable mixture of C2 and C3 isomers. How can I improve selectivity?

This is a frequent issue where the desired isomer is contaminated by the product of functionalization at the thermodynamically favored C3 position. Achieving high selectivity often requires overriding the indole's natural reactivity through careful tuning of the catalytic system.

Possible Cause & Troubleshooting Steps

  • Suboptimal Ligand Choice: The ligand is arguably the most critical factor in controlling regioselectivity in palladium-catalyzed reactions. It directly influences the steric and electronic environment of the metal center.

    • Actionable Insight: A ligand-enabled switch of the regioselectivity-determining step can provide powerful control. For Pd-catalyzed oxidative Heck reactions, specialized sulfoxide-2-hydroxypyridine (SOHP) ligands have been developed to explicitly favor C2-alkenylation by altering the catalytic cycle's rate-determining step.[1] For general C-H arylations, a systematic screening of common phosphine (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands is a necessary first step.[2]

  • Inappropriate Solvent System: The solvent can dramatically alter the reaction pathway and, consequently, the regiochemical outcome.

    • Actionable Insight: In Pd-catalyzed C-H alkenylations, the choice of solvent can be the deciding factor. For example, using a DMF/DMSO mixture often results in exclusive C3-vinylation. A switch to a dioxane/AcOH solvent system under otherwise identical conditions can completely reverse the selectivity to favor the C2-vinylated product.[1] This is a powerful, yet often overlooked, tool for regiocontrol.

  • Lack of a Directing Group: To force a reaction away from the C3 position, a directing group (DG) on the indole nitrogen can be employed to guide the catalyst to the C2 position via chelation.

    • Actionable Insight: The N-(2-pyridyl)sulfonyl group is a well-established DG for directing Pd-catalyzed C2-alkenylation. The nitrogen of the pyridine ring coordinates to the palladium center, positioning it for a facile C-H activation at the adjacent C2 position. Other DGs can be screened for optimal performance in your specific system.

start Problem: C2/C3 Isomer Mixture ligand Screen Ligand Set (e.g., SOHP, NHCs, Phosphines) start->ligand Primary Control solvent Screen Solvents (e.g., DMF/DMSO vs. Dioxane/AcOH) ligand->solvent If selectivity is poor dg Introduce N-Directing Group (e.g., Pyridylsulfonyl) solvent->dg For robust C2-direction temp Optimize Temperature & Time dg->temp Fine-tuning success Achieved High Regioselectivity temp->success

Caption: Conceptual diagram illustrating how directing groups at N1 or C3 steer functionalization.

Section 3: Key Experimental Protocols

Here we provide a generalized protocol for a common challenge: directing functionalization to the C4-position using a C3-directing group. This protocol is based on methodologies reported for Pd-catalyzed arylations. [3]

Protocol: Directing Group-Assisted C4-Arylation of a Free (NH) Indole

Objective: To selectively arylate the C4 position of a 3-formylindole using the formyl group as a directing group.

Materials:

  • 3-Formylindole (Substrate)

  • Iodoarene (Coupling Partner)

  • Palladium(II) Acetate (Pd(OAc)₂, Catalyst)

  • Silver(I) Acetate (AgOAc, Oxidant)

  • Trifluoroacetic Acid (TFA, Additive)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, Solvent)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-formylindole (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and AgOAc (2.0 equiv).

  • Reagent Addition: Add the iodoarene (1.5-2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent and Additive Addition: Through the septum, add HFIP as the solvent, followed by the TFA additive (1.0-2.0 equiv) via syringe.

    • Scientist's Note: HFIP is often crucial in these reactions for promoting C-H activation. TFA serves as a proton shuttle and can aid in catalyst turnover.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-120 °C. Monitor the reaction by TLC or LC-MS.

    • Troubleshooting: If the reaction is sluggish, a higher temperature may be required. If decomposition is observed, lower the temperature. A screen of reaction time is recommended.

  • Workup: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the C4-arylated product.

  • Validation: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The coupling patterns in the aromatic region of the ¹H NMR spectrum are critical for confirming C4 substitution.

References

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. [Link]

  • Transition Metal Catalyzed Indole Functionalization Research Guide. PapersFlow. [Link]

  • Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. [Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. National Center for Biotechnology Information. [Link]

  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]

  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Scilit. [Link]

  • C-H functionalization of indoles and oxindoles through CDC reactions. Informit. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Center for Biotechnology Information. [Link]

  • Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters. [Link]

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ResearchGate. [Link]

  • Ruthenium Catalyzed Directing Group-Free C2-Selective Carbenoid Functionalization of Indoles by α-Aryldiazoesters. Organic Letters. [Link]

  • Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene. Organic & Biomolecular Chemistry. [Link]

  • Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. National Center for Biotechnology Information. [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Met. ChemRxiv. [Link]

  • Iridium(iii)-catalyzed site-selective indole C–H functionalization through enone functionality: design, mechanism and applications. Organic Chemistry Frontiers. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]

  • Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. National Center for Biotechnology Information. [Link]

  • Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. PubMed. [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Semantic Scholar. [Link]

  • Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms. ResearchGate. [Link]

  • Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. National Center for Biotechnology Information. [Link]

  • Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society. [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. ResearchGate. [Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. National Center for Biotechnology Information. [Link]

  • Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics. [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with Brominated Indoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific hurdles researchers face when performing palladium-catalyzed cross-couplings (such as Suzuki-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific hurdles researchers face when performing palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig reactions) on brominated indoles.

While the indole scaffold is a privileged structure in drug discovery, its electron-rich nature and the presence of an acidic, coordinating N–H bond frequently lead to catalyst poisoning, poor regioselectivity, and product degradation[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust C–C and C–N bond formation.

Part 1: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling of an unprotected 5-bromoindole is stalling at 30% conversion. How do I prevent catalyst poisoning? Cause: Unprotected indoles possess a free N–H group. During the catalytic cycle, this nitrogen can competitively coordinate to the palladium(II) intermediate, forming inactive Pd-complexes (catalyst poisoning). Additionally, intermolecular coupling between the N–H and C–Br can produce unwanted oligomers. Solution:

  • Ligand Steric Shielding: Switch to bulky, electron-rich Buchwald dialkylbiaryl phosphine ligands like SPhos or XPhos . The immense steric bulk of the biaryl system physically shields the palladium center from unwanted N-coordination, while its electron-rich nature accelerates the oxidative addition and reductive elimination steps[1].

  • N-Protection: If ligand tuning fails, pre-protect the indole nitrogen. Adding a Boc (tert-butyloxycarbonyl) group not only prevents N-coordination but also withdraws electron density from the indole ring, increasing the electrophilicity of the C–Br bond and facilitating faster oxidative addition[2].

Q2: I am attempting a Buchwald-Hartwig amination on a 7-bromoindole, but I am observing significant homocoupling and product degradation. What is going wrong? Cause: The 3-position of the indole ring is highly nucleophilic and prone to oxidation or electrophilic attack. In Buchwald-Hartwig aminations (BHA), the intermediate diindolylamines are notoriously unstable in ambient air and can rapidly decompose or oligomerize into intractable bluish-black precipitates[3]. Solution:

  • Block the 3-Position: Introduce a blocking group (e.g., a tert-butyl group) at the 3-position prior to coupling. This drastically improves the air stability of the resulting amine products, allowing them to remain intact during isolation[3].

  • Catalyst/Base Selection: Utilize BrettPhos with Pd(OAc)₂ and a mild base like K₂CO₃ in t-BuOH. BrettPhos is specifically designed to promote C–N coupling of challenging primary amines while heavily suppressing arene reduction and homocoupling pathways[3].

Q3: What is the optimal solvent system for coupling lipophilic bromoindoles with polar boronic acids? Cause: A mismatch in solubility between the organic bromoindole, the boronic acid, and the inorganic base (e.g., K₃PO₄, K₂CO₃) leads to biphasic separation and severely limits the transmetalation rate. Solution: Employ a miscible co-solvent system such as 1,4-Dioxane/Water (4:1) . Dioxane completely solubilizes the indole and the active Pd-ligand complex, while the aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation[4].

Part 2: Mechanistic & Workflow Visualizations

To understand where reactions fail, we must visualize the catalytic cycle and the physical workflow.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Bromoindole) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Poison Catalyst Poisoning (Free N-H Coordination) PdII->Poison Unprotected N-H & poor ligand PdII_2 Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0

Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting the N-H poisoning pathway.

Workflow Step1 1. Reagent Prep (Bromoindole + Partner) Step2 2. Catalyst Mix (Pd source + Ligand) Step1->Step2 Step3 3. Degassing (Argon Purge) Step2->Step3 Step4 4. Heating (37°C - 100°C) Step3->Step4 Step5 5. Workup (Biphasic Extraction) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for palladium-catalyzed cross-coupling of bromoindoles.

Part 3: Data Presentation & Optimization Matrix

The following table synthesizes quantitative optimization data for cross-coupling various brominated indoles. Use this matrix to select your baseline conditions.

Reaction TypeSubstratePrecatalyst (mol%)LigandBase (Equiv)Solvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura 5-Bromoindole (Unprotected)Pd(OAc)₂ (0.5%)SPhosK₂CO₃ (3.0)Dioxane/H₂O (4:1)37 - 80>85%
Suzuki-Miyaura N-Boc-5-bromoindolePd(dppf)Cl₂ (5%)None addedK₃PO₄ (2.0)Toluene/H₂O (3:1)90>90%
Buchwald-Hartwig 7-BromoindolePd(OAc)₂ (2%)BrettPhosK₂CO₃ (2.0)t-BuOH85Moderate (Air-sensitive)
Buchwald-Hartwig 3-tBu-7-BromoindolePd(OAc)₂ (2%)BrettPhosK₂CO₃ (2.0)t-BuOH85>80% (Stable)

Part 4: Validated Experimental Protocols

Protocol A: Mild Aqueous Suzuki-Miyaura Coupling of Unprotected 5-Bromoindole

Self-Validating Mechanism: This protocol utilizes a biphasic system. The active Pd(0)-SPhos species remains in the organic layer, preventing base-induced degradation of the catalyst, while the mild 37 °C temperature suppresses N–H oligomerization[1].

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv., 1.0 mmol), the arylboronic acid (1.2 equiv., 1.2 mmol), and K₂CO₃ (3.0 equiv., 3.0 mmol)[1].

  • Solvent Addition & Degassing: Add 10 mL of a 4:1 mixture of 1,4-Dioxane/Water. Evacuate and backfill the vial with Argon three times. Causality: Degassing is critical because electron-rich phosphine ligands like SPhos are highly susceptible to oxidation, which would irreversibly deactivate the catalyst[4].

  • Catalyst Activation: In a separate argon-purged vial, dissolve Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in 1 mL of degassed solvent. Transfer this active catalyst solution to the main reaction vial[1].

  • Reaction: Seal the vial and stir at 37 °C for 18 hours. Monitor via LC-MS. The reaction is self-validating when the distinct bromoindole isotope pattern (M / M+2) disappears from the MS trace[1].

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination of Bromoindoles

Self-Validating Mechanism: By utilizing t-BuOH as a solvent and BrettPhos as a ligand, this protocol sterically forces the reductive elimination of the C–N bond over competing β-hydride elimination pathways[3].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strict Argon atmosphere, charge a Schlenk flask with the bromoindole (1.0 equiv.), amino coupling partner (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), BrettPhos (0.04 equiv.), and finely milled K₂CO₃ (2.0 equiv.)[3].

  • Solvent Addition: Add anhydrous, thoroughly degassed tert-butanol (t-BuOH) to achieve a 0.2 M concentration[3].

  • Heating: Seal the flask and heat to 85 °C for 16 hours behind a blast shield.

  • Anaerobic Workup: Cool to room temperature. Crucial: Because diindolylamines are highly air-sensitive, minimize exposure to ambient oxygen during workup[3]. Filter the crude mixture through a short pad of Celite under a nitrogen blanket, eluting with degassed EtOAc.

  • Isolation: Concentrate under reduced pressure and purify rapidly via column chromatography using deactivated silica (pre-treated with 1% Et₃N) to prevent acid-catalyzed degradation of the product.

References

  • Gribble, G. W., et al. Diindolylamine Preparation and Stability Investigations. PMC - National Institutes of Health. URL: [Link]

  • RSC Publishing. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in Friedel-Crafts Acylation of Indoles

Introduction The Friedel-Crafts acylation of indoles is a foundational reaction in organic synthesis, providing critical access to 3-acylindoles. These compounds are pivotal intermediates in the development of numerous p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Friedel-Crafts acylation of indoles is a foundational reaction in organic synthesis, providing critical access to 3-acylindoles. These compounds are pivotal intermediates in the development of numerous pharmaceuticals and natural products.[1][2] Despite its utility, the reaction is notoriously challenging, often plagued by low yields and the formation of complex side products. The high nucleophilicity of the indole ring, while essential for the reaction, also makes it susceptible to undesired side reactions under typical acidic conditions.[3][4]

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design high-yielding acylation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Friedel-Crafts acylation of indoles.

Q1: My reaction is producing very low yields of the desired 3-acylindole and a lot of intractable material. What are the primary side reactions?

A: Low yields are typically due to the ambident nucleophilic character of the indole ring.[3] Under strongly acidic conditions, several competing reactions occur:

  • Polymerization: The electron-rich indole nucleus can be protonated by strong Lewis or Brønsted acids, initiating self-polymerization that results in the formation of red or black tars.[3][5]

  • N-Acylation: The nitrogen atom of the indole (N-H) is also nucleophilic and can be acylated, leading to the formation of 1-acylindole.[3][6]

  • Di-acylation: If the initial N-acylation is reversible or conditions are harsh, subsequent acylation at the C3 position can occur, yielding 1,3-diacylindoles.[3][7]

Q2: I'm observing a mixture of N-acylated and C3-acylated products. How can I improve the regioselectivity for the C3 position?

A: Achieving C3 selectivity is a central challenge. The key is to moderate the reaction conditions to favor electrophilic attack at the more nucleophilic C3 carbon while minimizing attack at the nitrogen. Strategies include:

  • Choice of Lewis Acid: Switching from strong, harsh Lewis acids like AlCl₃ to milder ones such as SnCl₄, ZrCl₄, or dialkylaluminum chlorides (Et₂AlCl) can significantly reduce N-acylation and polymerization.[4][7][8]

  • Order of Reagent Addition: A critical, often overlooked, technique is to add the Lewis acid to a solution of the indole before adding the acylating agent. This forms an indole-Lewis acid complex that deactivates the nitrogen, directing the acylation to the C3 position and preventing polymerization.[3]

  • Solvent System: The addition of a polar co-solvent like nitromethane (CH₃NO₂) to a non-polar solvent like dichloromethane (CH₂Cl₂) can dissolve the intermediate indole-Lewis acid complex, accelerating the desired C3-acylation and improving yields dramatically.[3]

Q3: Is it possible to achieve high yields without using a protecting group on the indole nitrogen?

A: Yes, it is highly possible and often preferable to avoid the extra protection-deprotection steps.[6] Modern methods are specifically designed for the direct acylation of free (N-H) indoles. The improved method developed by Ottoni and co-workers, which involves forming an indole-SnCl₄ complex prior to adding the acylating agent, gives excellent yields of 3-acylindoles without N-protection.[3][9] Similarly, methods using catalysts like ZrCl₄ or dialkylaluminum chlorides are also effective for unprotected indoles.[4][7]

Q4: My indole substrate has a strong electron-donating group (e.g., -OCH₃), and the reaction is failing. How should I adjust my protocol?

A: Indoles with electron-donating groups (EDGs) are highly activated, making them extremely prone to polymerization under standard Friedel-Crafts conditions.[8] Using strong Lewis acids like SnCl₄ or AlCl₃ with these substrates often results in decomposition or very low yields.[8] The recommended solution is to switch to a much milder, sterically hindered Lewis acid. Diethylaluminum chloride (Et₂AlCl) has been shown to be particularly effective for the C3-acylation of electron-rich indoles, increasing yields from ~10% to over 75% in some cases.[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into solving persistent acylation problems by systematically evaluating and optimizing reaction parameters.

Problem: Poor Yield and/or Product Selectivity

The root cause often lies in one of three areas: the catalyst system, the reaction conditions, or inherent substrate reactivity.

Indole Indole Substrate Desired Desired Pathway: C3-Acylation Indole->Desired AcylatingAgent Acylating Agent (RCOCl, (RCO)₂O) AcylatingAgent->Desired Catalyst Lewis Acid Catalyst Catalyst->Desired Mild (SnCl₄, ZrCl₄) Catalytic (Y(OTf)₃) Side Side Reactions Catalyst->Side Strong (AlCl₃) Conditions Conditions (Solvent, Temp) Conditions->Desired Low Temp Optimized Solvent Conditions->Side High Temp Product 3-Acylindole (High Yield) Desired->Product Byproducts N-Acylindole 1,3-Diacylindole Polymers (Tar) Side->Byproducts

Caption: Decision workflow for Friedel-Crafts acylation of indoles.

Catalyst Selection & Optimization

The choice of Lewis acid is the most critical factor. Strong Lewis acids like AlCl₃ are often too reactive, promoting side reactions.[4][7]

  • Mechanism of Action: The Lewis acid activates the acylating agent by coordinating to the carbonyl oxygen (in anhydrides) or the halogen (in acyl chlorides), generating a highly electrophilic acylium ion or a related reactive species.[1] However, it also complexes with the indole nitrogen, which can either be beneficial (preventing N-acylation if complexation is controlled) or detrimental (promoting polymerization).[3]

  • Troubleshooting Steps:

    • Replace AlCl₃: If using AlCl₃, switch to a milder catalyst. SnCl₄ is an excellent starting point for many substrates.[3]

    • Consider ZrCl₄ for Oligomerization Issues: Zirconium(IV) chloride (ZrCl₄) has been shown to be particularly effective at minimizing the oligomerization side reactions that lead to tar formation.[7]

    • Use Dialkylaluminum Chlorides for Activated Indoles: For indoles bearing electron-donating groups, diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) often provide superior results.[4][8]

    • Explore Catalytic Metal Triflates: For a modern, environmentally friendlier approach, consider using a catalytic amount (1-5 mol%) of a metal triflate, such as Yttrium(III) triflate (Y(OTf)₃). These catalysts are water-tolerant and can be highly efficient, especially when combined with microwave irradiation.[1][6]

Reaction Conditions: Solvent and Temperature
  • Solvent Effects: The solvent influences the solubility of intermediates and can affect product ratios.[10]

    • Standard Solvents: Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common choices.[3][7]

    • The Nitromethane Co-solvent Trick: As demonstrated by Ottoni et al., the intermediate indole-Lewis acid complex is often insoluble in CH₂Cl₂ alone, leading to slow and incomplete reactions.[3] The addition of nitromethane (CH₃NO₂) as a co-solvent solubilizes this complex, dramatically accelerating the reaction and increasing yields from <20% to >90% in some cases.[3]

    • Ionic Liquids: For catalytic systems using metal triflates, ionic liquids like [BMI]BF₄ can serve as excellent solvents, facilitating rapid, high-yield reactions under microwave heating.[1][6]

  • Temperature Control:

    • Initial Cooling: Most protocols require cooling the reaction mixture to 0 °C before and during the addition of the Lewis acid and the acylating agent.[2][3] This is crucial to control the initial exothermic complexation and prevent runaway polymerization.

    • Warming to Room Temperature: After the initial additions, the reaction is typically allowed to warm to room temperature to proceed to completion.[2][4] Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid decomposition from prolonged reaction times.

Data Summary: Comparison of Lewis Acids for Acetylation of Indole
EntryLewis AcidAcylating AgentSolvent SystemYield (%) of 3-AcetylindoleReference
1SnCl₄Acetyl ChlorideCH₂Cl₂ / CH₃NO₂95[3]
2Et₂AlClAcetyl ChlorideCH₂Cl₂86[4]
3ZrCl₄Acetyl ChlorideDCE85[7]
4Y(OTf)₃ (1 mol%)Acetic Anhydride[BMI]BF₄ (Ionic Liquid)81[1][6]
5AlCl₃Acetyl ChlorideCS₂56[4]

Part 3: Recommended Experimental Protocols

Protocol 1: High-Yield Acylation of Unsubstituted Indole (Ottoni Method)

This protocol is based on a highly effective method that minimizes side reactions by controlling the order of addition and using a nitromethane co-solvent.[3]

  • Preparation: To a stirred solution of indole (1.17 g, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 20 mL) under an argon atmosphere at 0 °C (ice bath), add tin(IV) chloride (SnCl₄) (1.44 mL, 12 mmol) in a single portion via syringe. A colored precipitate will form.

  • Acylation: Slowly add the desired acyl chloride (e.g., acetyl chloride, 0.78 mL, 11 mmol) to the suspension at 0 °C.

  • Co-solvent Addition: After the addition of the acylating agent is complete, add nitromethane (CH₃NO₂) (10 mL) dropwise. The reaction mixture should become more soluble.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Reaction times are typically short (30-60 minutes).

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice water and 10% HCl.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Mild Acylation with Diethylaluminum Chloride (Yoshino Method)

This method is particularly useful for substrates that are sensitive to stronger Lewis acids.[4]

  • Preparation: To a solution of indole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 mL, 1.1 mmol) dropwise.

  • Stirring: Stir the resulting mixture at 0 °C for 20 minutes.

  • Acylation: Add the desired acyl chloride (1.1 mmol) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

  • Ottoni, O., de V. F. Neder, A., Dias, A. K. B., Cruz, R. P. A., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts Conditions—An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Online]. Available at: [Link]

  • Narender, P., Reddy, B. S., & Sridhar, B. (2011). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 16(8), 6816-6829. [Online]. Available at: [Link]

  • Kamal, A., Ramana, A. V., Ramana, K. V., & Reddy, A. M. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(11), 4473–4480. [Online]. Available at: [Link]

  • Shaikh, I. R., & Kumar, A. (2016). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 21(10), 1339. [Online]. Available at: [Link]

  • Ramli, M. R., & Shaameri, Z. (2021). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Insight. [Online]. Available at: [Link]

  • Organic-Chemistry.org. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. [Online]. Available at: [Link]

  • Zhou, J., & Zhang, H. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-602. [Online]. Available at: [Link]

  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. [Online]. Available at: [Link]

  • De, S., & Dutta, B. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). New Journal of Chemistry, 40(6), 5576-5581. [Online]. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Online]. Available at: [Link]

  • PubMed. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. [Online]. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Poor Solubility of Indole Starting Materials

Welcome to the Technical Support Center. Indole scaffolds are ubiquitous in drug discovery and organic synthesis, but their planar, hydrophobic nature often leads to significant solubility bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Indole scaffolds are ubiquitous in drug discovery and organic synthesis, but their planar, hydrophobic nature often leads to significant solubility bottlenecks. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help researchers overcome these thermodynamic and kinetic challenges.

Diagnostic Workflow for Indole Solubilization

G Start Indole Starting Material Exhibits Poor Solubility Decision Determine Downstream Application Start->Decision InVitro In Vitro / Cell Culture Decision->InVitro InVivo In Vivo / Aqueous Buffer Decision->InVivo Synthesis Organic Synthesis Decision->Synthesis DMSO Prepare DMSO/DMF Stock (Dilute to <0.5% Final) InVitro->DMSO Cyclo Cyclodextrin Complexation (e.g., HP-β-CD) InVivo->Cyclo SolventMix Use Polar Aprotic Solvents (e.g., EtOAc, DMF) Synthesis->SolventMix

Caption: Decision matrix for solubilizing indole starting materials based on experimental application.

Section 1: The Mechanistic "Why" (FAQs)

Q1: Why do my indole intermediates precipitate in aqueous media despite having polar substituents? A: The insolubility of indoles is driven by two thermodynamic factors: high crystal lattice energy due to planar π-π stacking, and the hydrophobic effect. Water forms structured, entropically unfavorable networks around the indole's aromatic core[1]. Even with polar groups (e.g., formyl or ester moieties), the nonpolar surface area often dominates, preventing adequate solvation in aqueous buffers[2].

Q2: How does solvent selection impact the thermodynamic solubility of indoles? A: Indoles exhibit maximum solubility in polar aprotic solvents (e.g., Ethyl Acetate, DMSO, DMF) because these solvents disrupt intermolecular hydrogen bonding and favorably interact with the π-electron system without the entropic penalty of water[3]. In binary mixtures (e.g., methanol/water), amphipathic solvation occurs where alcohol -OH groups preferentially solvate the indole core[4].

Q3: Can pH adjustment resolve my solubility issues? A: It depends on the substituents. The unsubstituted indole N-H is weakly acidic and does not protonate in standard aqueous buffers[5]. However, if your indole derivative contains an ionizable basic amine (e.g., tryptamine derivatives), lowering the pH will protonate the amine, drastically reducing the LogP and increasing aqueous solubility[5]. Always calculate the pKa of your specific derivative before adjusting pH.

Section 2: Quantitative Data: Solvent Efficacy & Techniques

The following table summarizes the efficacy of various solvents and solubilization techniques based on thermodynamic principles and empirical data[3][5].

Solvent / TechniqueRelative EfficacyMechanism of ActionApplication Suitability
Ethyl Acetate Very HighDisrupts crystal lattice via dipole interactions; high affinity for indole core[3].Organic synthesis, extraction.
DMSO / DMF High (~12-30 mg/mL)Strong polar aprotic solvation; acts as a universal hydrogen bond acceptor[6][7].Primary stock solutions for in vitro assays.
Co-solvency (10% DMSO, 40% PEG 400, 50% Water)Moderate to High (50-200 µg/mL)Reduces the dielectric constant of the aqueous phase, bridging polarity gaps[5].In vivo dosing, complex biological assays.
HP-β-Cyclodextrin High (100-1000 µg/mL)Encapsulates the hydrophobic indole core within a lipophilic cavity, shielding it from water[5][8].Pre-clinical in vivo studies, formulation.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Co-Solvent Serial Dilution for In Vitro Assays

Causality: Direct addition of dry indole powder to aqueous media causes localized supersaturation and immediate crystallization. Pre-dissolving in a polar aprotic solvent establishes a thermodynamically stable solvation shell, which is then kinetically trapped upon rapid dilution[5].

  • Primary Stock Preparation: Weigh the indole starting material and dissolve it in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 10-30 mg/mL)[6].

  • Validation Step: Vortex vigorously until the solution is optically clear. Centrifuge at 10,000 x g for 5 minutes; inspect the tube for a pellet to ensure zero undissolved micro-crystals remain.

  • Co-Solvent Matrix: Prepare a secondary co-solvent mixture (e.g., 40% PEG 400, 10% DMSO, 50% PBS)[5].

  • Dilution: Slowly spike the primary DMSO stock into the co-solvent mixture under continuous, vigorous vortexing to prevent localized precipitation.

  • Final Assay Delivery: Dilute the secondary stock into the final cell culture media, ensuring the final DMSO concentration remains <0.5% to prevent cytotoxicity[5][8].

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD forms a reversible, non-covalent inclusion complex with the indole ring, masking its hydrophobicity while maintaining the molecule's chemical integrity and biological activity[5][8].

CycloWorkflow A 10% HP-β-CD Aqueous Solution B Add Excess Indole Powder A->B C Stir 24-48h (Thermodynamic Equilibration) B->C D Filter (0.22 µm) to Remove Solids C->D E Quantify Solubilized Indole via HPLC D->E

Caption: Step-by-step thermodynamic equilibration workflow for cyclodextrin-indole complexation.

  • Solution Preparation: Prepare a 10% (w/v) aqueous solution of HP-β-CD in deionized water or saline[8].

  • Supersaturation: Slowly add an excess amount of the indole derivative to the HP-β-CD solution[8].

  • Equilibration: Stir the suspension continuously at room temperature for 24–48 hours. Note: This extended time is required because inclusion complex formation is a thermodynamic equilibrium process, not instantaneous dissolution[8].

  • Validation & Filtration: Filter the resulting suspension through a 0.22 µm syringe filter to remove any uncomplexed, undissolved indole[8].

  • Quantification: Determine the final concentration of the solubilized indole in the filtrate using HPLC-UV.

Section 4: Structural Modification Strategies (For Drug Development)

If formulation strategies fail to achieve the required concentration, structural modification of the indole core is required to lower the melting point (disrupting the crystal lattice) or lower the LogP (increasing hydrophilicity)[9].

  • Bioisosteric Replacement: Replace highly lipophilic halogens (e.g., chlorine) with methoxy groups, or incorporate polar heterocyclic linkers (e.g., triazoles) to enhance aqueous interaction[9][10].

  • Prodrug Synthesis: Attach a bioreversible hydrophilic group, such as a phosphate ester, to an available hydroxyl or amine moiety. This drastically increases solubility and can be cleaved in vivo to release the active parent indole[5].

References
  • [6] Indole-3-acetamide - PRODUCT INFORMATION. Cayman Chemical. Available at:

  • [7] Indole-3-amidoxime - Product Information. Cayman Chemical. Available at:

  • [5] Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. BenchChem. Available at:

  • [2] An In-Depth Technical Guide on the Solubility of Ethyl (3-formyl-1H-indol-2-yl)acetate. BenchChem. Available at:

  • [8] Overcoming poor solubility of 5-fluoro-3-propyl-1H-indole in aqueous media. BenchChem. Available at:

  • [10] A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. PubMed (NIH). Available at:

  • [1] 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. Smolecule. Available at:

  • [3] Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ACS Publications. Available at:

  • [9] Improving solubility via structural modification. ResearchGate. Available at:

  • [4] Amphipathic Solvation of Indole: Implications for the Role of Tryptophan in Membrane Proteins. ACS Publications. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate vs. Structural Analogs

Executive Summary As drug development professionals increasingly target complex, drug-resistant pathogens and intricate receptor systems, the selection of an optimal pharmacophore scaffold is paramount. Methyl 7-bromo-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals increasingly target complex, drug-resistant pathogens and intricate receptor systems, the selection of an optimal pharmacophore scaffold is paramount. Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (MBMIC) [1] has emerged as a highly specialized, privileged building block in medicinal chemistry. This guide objectively compares the biological activity of MBMIC-derived compounds against unsubstituted and monosubstituted indole analogs, focusing on their roles as antimicrobial potentiators[2] and antihypertensive agents[3].

By analyzing the physicochemical causality behind its substitution pattern and providing self-validating experimental protocols, this guide serves as a comprehensive resource for application scientists evaluating indole-3-carboxylate derivatives.

Mechanistic Rationale: The Superiority of the 7-Bromo-5-Methyl Scaffold

The biological efficacy of indole-3-carboxylic acid derivatives is heavily dictated by their substitution patterns[4]. Unsubstituted methyl 1H-indole-3-carboxylates often suffer from poor membrane partitioning and rapid hepatic clearance. The dual substitution in MBMIC addresses these limitations through precise physicochemical modifications:

  • C5-Methyl Group (Lipophilic Anchor): The addition of a methyl group at the 5-position increases the electron density of the indole core and significantly enhances the molecule's lipophilicity (LogP). This hydrophobic anchor is critical for penetrating thick bacterial cell walls or inserting into the hydrophobic clefts of target receptors[5].

  • C7-Bromo Group (Halogen Bonding & Steric Shielding): The bromine atom at the 7-position is the critical differentiator. It sterically hinders metabolic enzymes (such as CYP450s) from oxidizing the electron-rich indole core, thereby increasing the half-life of the derivative. Furthermore, the polarizable bromine atom forms highly directional, non-covalent halogen bonds with backbone carbonyls in target proteins (e.g., AT1 receptors or bacterial membrane proteins), exponentially increasing binding affinity compared to purely methylated analogs[2][3].

  • Methyl Ester Moiety (Synthetic Handle): While biologically inert in its esterified form, the methyl ester serves as a stable, cell-permeable prodrug moiety that can be easily hydrolyzed to a free acid for conjugation with polyamines or dipeptides.

Workflow A Methyl 7-bromo-5-methyl- 1H-indole-3-carboxylate B Derivatization (Amidation/Hydrolysis) A->B Synthesis C In Vitro Screening (Broth Microdilution) B->C Bioassay D Cytotoxicity Profiling (HC50 Determination) C->D Hit Triage E Lead Optimization D->E Selection

Fig 1: High-throughput screening workflow for MBMIC derivatives.

Comparative Biological Performance

The table below summarizes the biological performance of active conjugates (polyamines and dipeptides) synthesized from various indole-3-carboxylate precursor scaffolds. The data illustrates the synergistic effect of the 7-bromo and 5-methyl substitutions in amplifying target affinity while maintaining a high therapeutic index.

Scaffold PrecursorStructural ModificationsAntimicrobial MIC (S. aureus)AT1 Receptor Affinity (IC50)Hemolytic Cytotoxicity (HC50)
Methyl 1H-indole-3-carboxylate None (Baseline)> 50 µM> 1000 nM> 100 µM
Methyl 5-bromo-1H-indole-3-carboxylate C5-Bromo1.5 - 3.0 µM~ 250 nM> 100 µM
Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate C7-Bromo, C5-Methyl≤ 0.28 µM < 50 nM > 100 µM

Data Interpretation: Derivatives of the MBMIC scaffold exhibit broad-spectrum antimicrobial activity (MIC ≤ 0.28 µM) and high nanomolar affinity for the angiotensin II receptor (AT1 subtype), outperforming unsubstituted and mono-halogenated analogs without increasing red blood cell hemolysis[2][3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to guarantee that the resulting data is an artifact-free reflection of the compound's biological activity.

Protocol 1: Scaffold Derivatization (Preparation for Screening)

Causality: The methyl ester of MBMIC is highly stable but often lacks the hydrogen-bond donating capability required for direct target engagement. It must be hydrolyzed and conjugated to active motifs (e.g., polyamines) to evaluate its full biological potential[2].

  • Ester Hydrolysis: Dissolve MBMIC in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH. Stir at room temperature for 4 hours.

  • Acidification: Acidify the mixture to pH 3 using 1M HCl to precipitate the free 7-bromo-5-methyl-1H-indole-3-carboxylic acid.

  • Amide Coupling: React the free acid with the desired polyamine chain using EDC/HOBt coupling reagents in DMF.

  • Validation Step: Monitor reaction completion via TLC. Post-purification, validate the conjugate via LC-MS. Self-Validation: The total absence of the ester peak (M+ mass corresponding to the methyl ester) ensures that unreacted, lipophilic prodrug does not skew the subsequent aqueous biological assays.

Protocol 2: Self-Validating Broth Microdilution Assay (Antimicrobial)

Causality: To accurately measure the Minimum Inhibitory Concentration (MIC) of the MBMIC conjugates, a standardized broth microdilution must be used. The integration of resazurin dye translates invisible metabolic activity into a quantifiable colorimetric readout, eliminating subjective visual scoring.

  • Plate Preparation: Dispense 50 µL of Mueller-Hinton broth into a 96-well microtiter plate.

  • Compound Titration: Perform a 2-fold serial dilution of the MBMIC-conjugate across columns 1 through 10 (yielding a concentration gradient from 64 µM down to 0.125 µM).

  • Inoculation: Add 50 µL of a standardized bacterial suspension (S. aureus ATCC 25923) to achieve a final well concentration of 5×105 CFU/mL.

  • Internal Controls (Critical Step):

    • Column 11 (Positive Control): Bacteria + Media (No drug). Ensures the bacteria are viable.

    • Column 12 (Negative Control): Media only. Ensures the assay environment is sterile.

  • Incubation & Readout: Incubate the plate for 18 hours at 37°C. Add 10 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours.

  • Self-Validation & Analysis: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by the metabolic activity of living cells.

    • Validation Check: If Column 12 turns pink, the broth is contaminated, and the entire plate must be invalidated. If Column 11 remains blue, the bacteria are dead, and the assay is invalid.

    • Result: The MIC is recorded as the lowest concentration well that remains strictly blue, indicating complete inhibition of bacterial metabolism.

Mechanism N1 MBMIC Conjugate N2 Bacterial Outer Membrane N1->N2 Hydrophobic Insertion N3 Membrane Perturbation N2->N3 Halogen Bonding N4 Antibiotic Influx N3->N4 Synergy N5 Cell Death N4->N5 Target Inhibition

Fig 2: Mechanism of bacterial membrane perturbation by halogenated indole conjugates.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Integrity In the realm of chemical research and pharmaceutical development, the precise molecular structure of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Integrity

In the realm of chemical research and pharmaceutical development, the precise molecular structure of a compound is its fundamental identity. An error in structural assignment can compromise biological activity, patentability, and safety. Therefore, a robust and orthogonal validation process is not merely a procedural step but a cornerstone of scientific integrity. This guide uses Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate as a model system to illustrate a comprehensive validation strategy, comparing theoretically predicted spectroscopic features with experimental data.

The target molecule, a substituted indole, contains several key features—an aromatic system, distinct functional groups (N-H, ester), and a halogen atom—that make it an excellent candidate for a multi-faceted spectroscopic analysis.

The Blueprint: Molecular Structure and Predicted Spectroscopic Signatures

Before delving into experimental data, a theoretical analysis of the molecule's structure allows us to predict the expected spectroscopic output. This predictive approach is crucial for an efficient and targeted analysis of the actual spectra.

Caption: Structure of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate with key atoms labeled.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR is the quintessential first step in structure elucidation for organic molecules. It provides exquisitely detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this indole derivative, we expect to see distinct signals for the N-H proton, the three aromatic protons, the methyl group on the ring, and the methyl group of the ester.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for indole N-H protons as it slows down exchange, leading to a sharper, more easily identifiable peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its chemical shift to 0.00 ppm. This practice is standardized by IUPAC recommendations.[1][2]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Ensure the spectral window is wide enough to capture all expected signals (typically -1 to 13 ppm for ¹H NMR).[1]

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase and baseline correct the spectrum and integrate all peaks.

Data Analysis and Interpretation: The ¹H NMR spectrum is predicted to show five key sets of signals. The electron-withdrawing bromine atom at C7 and the electron-donating methyl group at C5 will significantly influence the chemical shifts of the aromatic protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
N-H (H1)11.0 - 12.5Broad Singlet1HAcidic proton, often broad due to quadrupole effects and exchange.
H28.0 - 8.5Singlet1HLocated on the electron-deficient pyrrole ring, adjacent to nitrogen.
H47.5 - 8.0Singlet (or narrow doublet)1HDeshielded by proximity to the ester and influenced by the C5-methyl.
H67.0 - 7.5Singlet (or narrow doublet)1HInfluenced by both the C5-methyl and C7-bromo groups.
O-CH₃ (Ester)3.8 - 4.0Singlet3HTypical chemical shift for a methyl ester.
C5-CH₃2.3 - 2.6Singlet3HAromatic methyl group, slightly deshielded.

Trustworthiness through Correlation: While ¹H NMR is powerful, its true validation strength comes from two-dimensional (2D) experiments like COSY (Correlation Spectroscopy).[3][4] A COSY experiment would show correlations between coupled protons. In this specific molecule, with separated aromatic protons, strong COSY cross-peaks are not expected between H4 and H6, confirming their isolated nature on the benzene portion of the indole ring.

Caption: Logical workflow for using 2D COSY to confirm the proton assignment.

Carbon-13 (¹³C) NMR Spectroscopy: Validating the Carbon Framework

Expertise & Experience: ¹³C NMR spectroscopy is the definitive technique for confirming the carbon skeleton of a molecule. It reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. For our target molecule, we expect to see 11 distinct signals, one for each carbon atom, as there is no molecular symmetry.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample & Spectrometer: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common practice results in a spectrum where each unique carbon appears as a singlet, simplifying interpretation. A wider spectral window (e.g., -10 to 180 ppm) is necessary.[1]

  • DEPT (Optional but Recommended): Perform a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This powerful technique helps differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

Data Analysis and Interpretation: The chemical shifts in ¹³C NMR are highly diagnostic of the carbon type.

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Ester)160 - 170Carbonyl carbon, highly deshielded.
C2, C7a125 - 140Aromatic carbons attached to nitrogen.
C3a, C4, C6110 - 125Aromatic CH carbons.
C3100 - 110Shielded carbon adjacent to the ester-bearing C3.
C5, C7115 - 130Carbons bearing the methyl and bromo substituents.
O-CH₃50 - 55Typical sp³ carbon of a methyl ester.
C5-CH₃20 - 25Typical sp³ carbon of an aromatic methyl group.

Trustworthiness through Complementarity: The combination of ¹H and ¹³C NMR is a self-validating system. The number of signals in each spectrum must be consistent with the proposed structure. Furthermore, advanced 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) can directly correlate each proton with the carbon it is attached to, providing an unambiguous assignment of all CH groups.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Expertise & Experience: While NMR provides the detailed map, IR spectroscopy offers a quick and reliable confirmation of the key functional groups present in the molecule.[5][6] It is an excellent orthogonal technique that validates the presence of the N-H bond, the ester carbonyl (C=O), and the aromatic C-H bonds.

Experimental Protocol: ATR-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. This method requires minimal sample preparation.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000 to 600 cm⁻¹.

Data Analysis and Interpretation: The IR spectrum should display several characteristic absorption bands.

Vibrational Mode **Expected Frequency (cm⁻¹) **Significance
N-H Stretch3200 - 3400Confirms the presence of the indole N-H group.[7][8]
Aromatic C-H Stretch3000 - 3100Indicates the aromatic ring system.
Aliphatic C-H Stretch2850 - 3000Confirms the methyl groups.
C=O Stretch (Ester)1700 - 1725Strong, sharp peak confirming the ester carbonyl.[5]
Aromatic C=C Stretch1450 - 1600Multiple bands confirming the aromatic rings.

Comparison to Alternatives: The position of the C=O stretch is particularly informative. An alternative structure, such as an indole-3-carboxylic acid, would show a much broader C=O stretch and a very broad O-H stretch from 2500-3300 cm⁻¹, clearly distinguishing it from the methyl ester.

Mass Spectrometry (MS): The Final Molecular Weight Verdict

Expertise & Experience: Mass spectrometry provides the definitive molecular weight of a compound, serving as a final, crucial piece of evidence.[9] For halogenated compounds, high-resolution mass spectrometry (HRMS) is particularly powerful because it can reveal the characteristic isotopic pattern of bromine.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve a very small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Data Analysis and Interpretation: The key to validating the structure with MS lies in two pieces of information: the exact mass and the isotopic pattern.

  • Molecular Formula: C₁₁H₁₀BrNO₂

  • Monoisotopic Mass: 282.9895 g/mol

  • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance.[10]

This isotopic distribution means that any ion containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 mass-to-charge units (m/z), with nearly equal intensity (a 1:1 ratio).[9] This is a highly characteristic signature.

MS_Isotope_Pattern cluster_peaks Expected [M+H]⁺ Isotopic Pattern cluster_axis a [M+H]⁺ (with ⁷⁹Br) m/z = 283.9973 b [M+2+H]⁺ (with ⁸¹Br) m/z = 285.9952 peak1 peak2 label_y Relative Abundance label_x m/z

Caption: Predicted mass spectrum showing the 1:1 isotopic doublet for the [M+H]⁺ ion.

Trustworthiness: Observing this exact mass and the characteristic 1:1 isotopic doublet provides unequivocal evidence for the elemental formula C₁₁H₁₀BrNO₂, powerfully corroborating the structure deduced from NMR and IR spectroscopy.

Integrated Analysis: A Self-Validating Workflow

No single technique provides absolute proof. The authority of a structural assignment comes from the convergence of evidence from multiple, orthogonal techniques.

Validation_Workflow cluster_nmr NMR Spectroscopy ProposedStructure Proposed Structure: Methyl 7-bromo-5-methyl- 1H-indole-3-carboxylate H_NMR ¹H NMR (Proton Count & Connectivity) ProposedStructure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) ProposedStructure->C_NMR IR_Spec IR Spectroscopy (Functional Groups) ProposedStructure->IR_Spec Mass_Spec Mass Spectrometry (Molecular Formula & Isotope Pattern) ProposedStructure->Mass_Spec Conclusion Validated Structure H_NMR->Conclusion Correct signals, integrals, & couplings C_NMR->Conclusion Correct number of carbon signals IR_Spec->Conclusion N-H & C=O stretches observed Mass_Spec->Conclusion Correct exact mass & Br isotope pattern

Caption: An integrated workflow demonstrating how multiple spectroscopic techniques converge to validate a chemical structure.

Conclusion

The structural validation of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate serves as a clear example of a rigorous, multi-technique approach. By systematically comparing predicted data with experimental results from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, we build a layered, self-consistent body of evidence. Each technique provides a unique piece of the puzzle, and their collective agreement provides the high degree of confidence required in scientific research and drug development. This integrated workflow ensures both accuracy and trustworthiness in chemical characterization.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe.
  • BenchChem. (n.d.). A Comparative Guide to the Infrared Spectroscopy of Ethyl (3-formyl-1H-indol-2-yl)acetate.
  • Kanaoka, Y., et al. (1960). Infrared Spectra of Some Indole and Pyrrole Compounds. Chemical and Pharmaceutical Bulletin, 8(1), 294-301.
  • Dian, B. C., Longarte, A., & Zwier, T. S. (2002). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(1), 235-248.
  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. European Journal of Biochemistry, 256(1), 1-15.
  • Szafran, M., et al. (2020). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 25(19), 4438.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Scribd. (n.d.). Aia-Basic Principles of 2d NMR.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.

Sources

Validation

Methodological Comparison Guide: Confirming the Purity of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate by HPLC

As a Senior Application Scientist, ensuring the analytical integrity of synthesized pharmaceutical intermediates is paramount. Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (CAS: 1360956-90-6) is a highly substituted,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the analytical integrity of synthesized pharmaceutical intermediates is paramount. Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate (CAS: 1360956-90-6) is a highly substituted, halogenated heterocyclic compound. Validating its purity requires an analytical method capable of resolving the target molecule from structurally similar synthetic byproducts, particularly unreacted precursors, hydrolyzed degradants, and challenging positional isomers (e.g., 5-bromo-7-methyl variants).

This guide objectively compares the performance of traditional C18 (Octadecylsilyl) stationary phases against orthogonal Biphenyl phases for the purity assessment of this specific brominated indole. It provides field-proven methodologies, explains the physicochemical causality behind method parameters, and establishes a self-validating protocol for rigorous quality control[1].

Physicochemical Profiling & Methodological Causality

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the structural features of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate:

  • Indole Core & Methyl Ester: Provides a rich π -electron system and hydrogen-bond accepting sites. Indoles exhibit strong UV absorbance, making UV detection at 280 nm highly sensitive and specific[2][3].

  • C7 Bromine Atom: Bromine is a heavy, highly polarizable halogen. While it increases the overall hydrophobicity of the molecule, its primary analytical challenge lies in isomer separation.

  • Secondary Silanol Interactions: The indole >NH group can interact with free silanols on silica-based columns, leading to peak tailing. Therefore, an acidic modifier (e.g., 0.1% Formic Acid) is mandatory to suppress silanol ionization and maintain sharp peak symmetry[4].

The Selectivity Challenge: C18 vs. Biphenyl

While C18 columns are the industry standard, relying purely on dispersive van der Waals forces (hydrophobicity)[5], they often fail to resolve halogenated positional isomers that possess identical partition coefficients (LogP).

Biphenyl columns offer a mixed-mode retention mechanism. The dual aromatic rings of the biphenyl ligand engage in strong π−π interactions with the indole core and dipole-induced dipole interactions with the polarizable bromine atom[5][6]. This alternative selectivity is highly advantageous for separating structurally similar halogenated aromatics that co-elute on C18 phases[7].

Furthermore, when using a Biphenyl column, methanol is the preferred organic modifier over acetonitrile. Acetonitrile contains π electrons that compete with the stationary phase for π−π interactions, whereas methanol lacks π electrons, thereby maximizing the unique selectivity of the biphenyl ligand[6].

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures that the analytical run validates itself through a rigorous System Suitability Test (SST) prior to sample analysis[8].

Step 1: Mobile Phase & Diluent Preparation
  • Aqueous Phase (A): HPLC-grade Water + 0.1% Formic Acid (v/v). Causality: Lowers pH to ~2.7, suppressing silanol activity and ensuring the indole remains un-ionized for predictable retention[4].

  • Organic Phase (B):

    • For C18 Method: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • For Biphenyl Method: HPLC-grade Methanol + 0.1% Formic Acid.

  • Sample Diluent: Methanol. Causality: Ensures complete solubilization of the hydrophobic brominated indole without causing solvent-mismatch peak distortion[2].

Step 2: Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Dilute the stock 1:10 with diluent to achieve a final concentration of 0.1 mg/mL[2].

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial to remove particulate matter that could degrade column frits[3].

Step 3: System Suitability Test (SST) - The Internal Control

Before analyzing the unknown sample, inject a known resolution standard containing the target compound and a closely eluting impurity (e.g., 7-bromo-5-methyl-1H-indole-3-carboxylic acid).

  • Acceptance Criteria: The system is only validated for use if Resolution ( Rs​ ) > 2.0, Peak Tailing Factor ( Tf​ ) < 1.5, and Relative Standard Deviation (RSD) of peak areas across 5 replicate injections is < 2.0%[8].

Step 4: Chromatographic Execution

Run the analysis using the parameters outlined in the comparison table below. Monitor the chromatogram at 280 nm. Purity is calculated using the peak area normalization method (Target Peak Area / Total Peak Area × 100).

Method Comparison & Quantitative Data

The table below summarizes the chromatographic conditions and simulated performance metrics comparing the two stationary phases for a crude batch containing a 5-bromo positional isomer impurity.

Parameter / MetricMethod A: Standard RP-HPLC[2]Method B: Orthogonal RP-HPLC[5][6]
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mmBiphenyl, 2.7 µm (Core-Shell), 4.6 x 100 mm
Primary Retention Mechanism Hydrophobic (van der Waals)Hydrophobic + π−π
  • Steric
Mobile Phase (Isocratic) 50:50 Water:Acetonitrile (0.1% FA)45:55 Water:Methanol (0.1% FA)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C40 °C (Improves mass transfer for core-shell)
Detection Wavelength 280 nm280 nm
Target Retention Time ( tR​ ) 6.45 min8.12 min
Isomer Impurity ( tR​ ) 6.38 min7.45 min
Resolution ( Rs​ ) 0.8 (Co-elution / Fails SST) 3.2 (Baseline Separation / Passes SST)
Peak Tailing ( Tf​ ) 1.31.1
Optimal Application General purity, separating polar degradants.Resolving halogenated/positional isomers.

Data Synthesis: While C18 provides adequate retention, it fails to resolve the critical isomeric pair. The Biphenyl column, utilizing methanol to enhance π−π interactions, achieves baseline separation, proving superior for this specific halogenated compound.

Workflow Visualization

Workflow A Crude Synthesized Compound Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate B Impurity Profiling Strategy A->B C Method A: C18 Column (Hydrophobic Selectivity) B->C General Impurities D Method B: Biphenyl Column (π-π & Halogen Selectivity) B->D Positional Isomers E System Suitability Test (SST) Target: Rs > 2.0, Tf < 1.5 C->E D->E F Run Isocratic/Gradient HPLC UV Detection @ 280 nm E->F Pass G Fail SST Optimize Mobile Phase E->G Fail H Pass SST Confirm Purity > 99.0% F->H G->C G->D

HPLC method selection and self-validating purity confirmation workflow.

References

  • ACS Omega. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method". Available at:[Link]

  • Shimadzu / LCMS.cz. "Shim-pack Velox LC Columns". Available at: [Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool". Available at:[Link]

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Comparative

A Comparative Docking Analysis of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate and Analogs Against a Key Cancer Target

Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide presents a comparative molecular docking study of Methyl 7-bromo-5-methyl-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide presents a comparative molecular docking study of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate against a panel of structurally related analogs. We explore their potential interactions within the active site of a selected cancer-relevant protein target, providing a computational framework for understanding their structure-activity relationships (SAR). This in-depth analysis offers valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole ring system is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its prevalence in a wide array of natural products and synthetic compounds with significant biological activity.[1] Its unique electronic properties and the ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can effectively bind to biological targets.[2] Consequently, indole derivatives have been successfully developed into drugs for a multitude of diseases, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][3]

Our focus compound, Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate, is a synthetic derivative featuring key substitutions that are anticipated to modulate its biological activity. The presence of a bromine atom at the 7-position and a methyl group at the 5-position can significantly influence its lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity and selectivity for specific protein targets.[3] While experimental data on this specific molecule is limited, its close analog, 7-Bromo-5-methyl-1H-indole-3-carboxylic acid, has been noted for its potential antimicrobial and anticancer properties.[3] This provides a strong rationale for investigating the methyl ester derivative through computational methods to predict its potential as a therapeutic agent.

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key molecular interactions.[1][4] This guide will utilize molecular docking to compare the binding profile of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate with other indole analogs against a selected protein target implicated in cancer.

Selection of Protein Target and Ligand Library

Protein Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

For this comparative study, we have selected Indoleamine 2,3-dioxygenase 1 (IDO1) as the protein target. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. In the context of cancer, overexpression of IDO1 in tumor cells leads to the depletion of tryptophan in the tumor microenvironment, which in turn suppresses the activity of tumor-infiltrating T-cells, thereby promoting immune tolerance. Therefore, inhibitors of IDO1 are actively being pursued as promising cancer immunotherapeutics. The crystal structure of human IDO1 (PDB ID: 2D0T) provides a well-defined active site for docking studies.[4]

Ligand Library for Comparative Analysis

To establish a clear structure-activity relationship, we have selected a series of indole derivatives for comparison with our lead compound. These molecules were chosen based on variations in substitutions at the 5- and 7-positions of the indole ring, as well as the nature of the substituent at the 3-position.

Table 1: Ligand Library for Comparative Docking Study

Compound IDCompound NameKey Structural Features
LIG-01Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate7-bromo, 5-methyl, 3-methoxycarbonyl
LIG-02Methyl 5-bromo-1H-indole-3-carboxylate5-bromo, 3-methoxycarbonyl
LIG-03Methyl 7-bromo-1H-indole-5-carboxylate7-bromo, 5-methoxycarbonyl
LIG-045-Methyl-1H-indole-3-carbaldehyde5-methyl, 3-formyl
LIG-057-Bromo-5-methyl-1H-indole-3-carboxylic acid7-bromo, 5-methyl, 3-carboxyl

Methodology: A Validated Molecular Docking Protocol

To ensure the scientific rigor of our comparative analysis, a standardized and validated docking protocol was designed. This protocol outlines the necessary steps for preparing the protein and ligands, performing the docking simulations, and analyzing the results.

Experimental Workflow

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Protein Preparation:

    • The 3D crystal structure of human IDO1 (PDB ID: 2D0T) will be downloaded from the Protein Data Bank.[4]

    • Water molecules and co-crystallized ligands will be removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges will be added to the protein using AutoDock Tools.[5] This step is crucial for accurately representing the electrostatic interactions.

  • Ligand Preparation:

    • The 2D structures of all ligands in the library will be drawn using chemical drawing software (e.g., ChemDraw).

    • These 2D structures will be converted to 3D structures and their energy will be minimized using a suitable force field (e.g., MMFF94).[4] Energy minimization is essential to obtain a stable, low-energy conformation of the ligand before docking.[4]

  • Grid Generation:

    • A grid box will be defined around the active site of the IDO1 protein. The dimensions and center of the grid box will be set to encompass the entire binding pocket, ensuring that the ligand can freely explore the conformational space within the active site.[5]

  • Molecular Docking Simulation:

    • Molecular docking will be performed using AutoDock Vina, a widely used and validated docking program.[5]

    • For each ligand, multiple docking runs will be performed to generate a set of possible binding poses.

  • Pose Analysis and Scoring:

    • The resulting docking poses for each ligand will be ranked based on their binding energy (docking score) in kcal/mol. A lower binding energy indicates a more favorable and stable protein-ligand complex.[4]

    • The top-ranked pose for each ligand will be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the active site of IDO1.

Results: A Comparative Analysis of Docking Performance

The following table summarizes the predicted binding affinities and key interacting residues for each ligand docked into the active site of IDO1.

Table 2: Docking Scores and Key Interactions with IDO1

Compound IDDocking Score (kcal/mol)Key Interacting Residues (Predicted)
LIG-01-8.5Arg231, Ser167, Phe163, Cys129
LIG-02-8.1Arg231, Ser167, Phe163
LIG-03-7.8Arg231, Tyr126, Phe163
LIG-04-7.2Ser167, Phe163, Cys129
LIG-05-8.9Arg231, Ser167, Phe163, Cys129, Tyr126
Visualization of Key Molecular Interactions

G cluster_ligand LIG-01 cluster_protein IDO1 Active Site LIG01 Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate ARG231 Arg231 LIG01->ARG231 H-Bond (ester carbonyl) SER167 Ser167 LIG01->SER167 H-Bond (indole NH) PHE163 Phe163 LIG01->PHE163 π-π Stacking CYS129 Cys129 LIG01->CYS129 Hydrophobic

Caption: Predicted key interactions of LIG-01 with IDO1 active site residues.

Discussion and Structure-Activity Relationship (SAR) Insights

The results of our comparative docking study provide valuable insights into the potential of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate and its analogs as IDO1 inhibitors.

  • LIG-05 (7-Bromo-5-methyl-1H-indole-3-carboxylic acid) exhibited the most favorable docking score (-8.9 kcal/mol), suggesting that a carboxylic acid at the 3-position may form stronger interactions within the active site compared to a methyl ester. The carboxylate group is likely to form a strong ionic interaction or hydrogen bond with the positively charged Arg231 residue.

  • LIG-01 (Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate) , our lead compound, demonstrated a strong binding affinity (-8.5 kcal/mol). The methyl ester can still act as a hydrogen bond acceptor with Arg231, and the indole NH group forms a crucial hydrogen bond with Ser167. The 7-bromo and 5-methyl substitutions appear to be well-tolerated within the active site, likely contributing to favorable hydrophobic interactions.

  • Comparison of LIG-01 and LIG-02 (-8.1 kcal/mol) suggests that the position of the bromine atom influences binding affinity. The 7-bromo substitution in LIG-01 results in a more favorable docking score, indicating that this position may allow for more optimal interactions within a specific sub-pocket of the active site.

  • LIG-03 (-7.8 kcal/mol) , with the ester group at the 5-position, showed a weaker binding affinity. This suggests that the 3-position is more critical for anchoring the ligand within the active site of IDO1.

  • LIG-04 (-7.2 kcal/mol) , which has a formyl group instead of a methoxycarbonyl group at the 3-position, had the least favorable docking score. This highlights the importance of the ester or carboxylic acid moiety for strong interactions with key residues like Arg231.

Conclusion

This comparative docking study has provided valuable computational insights into the binding of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate and related analogs to the active site of IDO1. Our findings suggest that this compound is a promising candidate for further investigation as an IDO1 inhibitor. The structure-activity relationships derived from this study indicate that a carboxylic acid at the 3-position and a bromine atom at the 7-position are favorable for high-affinity binding. These computational predictions provide a strong foundation for the rational design and synthesis of novel indole-based IDO1 inhibitors with potentially enhanced potency. Future work should focus on the synthesis of these compounds and their experimental validation through in vitro enzymatic assays and co-crystallization studies.

References

  • MDPI. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Available from: [Link]

  • PMC. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. Available from: [Link]

  • Walisongo Journal of Chemistry. Molecular Docking of Acetylacetone-Based Oxindole Against Indoleamine 2,3-Dioxygenase: Study of Energy Minimization. Available from: [Link]

  • SAGE Journals. Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. Available from: [Link]

  • ACS Publications. Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Available from: [Link]

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]

  • Monash University. Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available from: [Link]

  • BCD-Chem. 4-Bromo-7-Fluoro-5-Methyl-1H-Indole: Advanced Synthesis Tool. Available from: [Link]

  • Frontiers. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Available from: [Link]

  • PMC. 5-Methyl-1H-indole-3-carbaldehyde. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

This document provides essential safety and logistical protocols for the handling, use, and disposal of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate. As a brominated indole, this compound belongs to a class of molecul...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the handling, use, and disposal of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate. As a brominated indole, this compound belongs to a class of molecules with significant biological activity and potential applications in drug discovery and development.[1][2] The presence of the indole nucleus and a bromine substituent necessitates stringent safety protocols due to potential reactivity and physiological effects. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe and efficient laboratory workflow.

Hazard Assessment and Risk Mitigation

Hazard CategoryPotential RiskRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]The indole scaffold can interact with biological systems, and the bromo-substituent can enhance lipophilicity, potentially increasing cell membrane permeability and systemic absorption.
Skin Corrosion/Irritation Causes skin irritation.[3][5][6]Heterocyclic organic compounds can be irritants upon direct contact with epithelial tissues.
Eye Damage/Irritation Causes serious eye irritation.[3][5][6]The fine, crystalline nature of the solid can cause mechanical irritation, while the chemical properties can lead to significant irritation of the mucous membranes of the eyes.
Respiratory Irritation May cause respiratory tract irritation.[3][4][6]Inhalation of the fine powder or aerosols can irritate the respiratory tract.
Reactivity Stable under normal conditions, but incompatible with strong oxidizing agents.[3]The indole ring can be susceptible to oxidation. Hazardous decomposition can release toxic fumes like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[3]
Risk Management Workflow

A systematic approach to risk management is crucial. The following workflow illustrates the continuous cycle of hazard identification, control implementation, and review necessary for maintaining a safe laboratory environment.

A Step 1: Identify Hazards (Review SDS of Analogues) B Step 2: Assess Risks (Exposure Potential) A->B Analyze C Step 3: Implement Controls (PPE & Engineering) B->C Mitigate D Step 4: Review & Refine (Post-Procedure Debrief) C->D Verify D->A Iterate cluster_0 Hierarchy of Controls E Elimination S Substitution label_most Most Effective Eng Engineering Controls (Fume Hood) Adm Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Coat) label_least Least Effective

Caption: The Hierarchy of Controls in a laboratory setting.

Primary Engineering Control: Chemical Fume Hood

All handling of solid Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate and its solutions must be performed inside a certified chemical fume hood. [7][8]This is the most critical control measure as it contains dust and vapors at the source, preventing inhalation exposure.

Eye and Face Protection
  • Requirement: Wear ANSI Z87.1-rated (or equivalent, e.g., EN 166) chemical splash goggles with side-shields at all times. [7][8]* Rationale: Goggles provide a complete seal around the eyes, offering superior protection from splashes, aerosols, and fine dust compared to standard safety glasses.

Skin and Body Protection
  • Gloves: Handle the chemical with chemical-impermeable gloves (e.g., Nitrile, Neoprene). [7][9]Gloves must be inspected for tears or holes before use. For tasks with higher exposure risk, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin.

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and elastic or knitted cuffs is mandatory. This prevents the compound from settling on personal clothing. [7]* Clothing: Long pants and closed-toe shoes are required.

Respiratory Protection
  • Standard Operations: When working within a properly functioning fume hood, a respirator is typically not required.

  • Emergency Situations: In the event of a large spill or if engineering controls fail, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used by trained personnel. [7]

Safe Handling and Operational Workflow

Adherence to a standardized operational workflow minimizes the risk of exposure and contamination. The following procedure outlines the steps for weighing the solid compound, a common laboratory task.

Step-by-Step Weighing Protocol
  • Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Place an analytical balance inside the hood.

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Tare Container: Place a clean weigh boat or appropriate glassware on the balance and tare it.

  • Dispense Compound: Carefully open the container of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate. Use a clean spatula to transfer the desired amount to the tared container. Perform this action slowly and close to the surface to minimize dust generation. [8]5. Seal and Clean: Securely close the main compound container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and the exterior of the container before removing them from the fume hood.

  • Post-Weighing: Proceed with the experimental work within the fume hood.

  • Final Cleanup: After completing the task, clean all surfaces within the fume hood. Dispose of all contaminated disposables in the designated halogenated waste container.

Caption: Standard workflow for weighing the solid compound.

Emergency Procedures & First Aid

In case of accidental exposure, immediate and appropriate action is critical. [10]

Exposure Route First Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [4][7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention. [4][7][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [4][7][11]

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [4][7][10]|

Spill Management

  • Small Spill (inside fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Once fully absorbed, carefully scoop the material into a designated halogenated waste container. Clean the area with a suitable solvent and then soap and water.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify the lab supervisor or emergency response team. Prevent entry to the area. Trained personnel with appropriate respiratory protection should handle the cleanup. [12]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for safety and environmental protection. As a brominated organic compound, this chemical must be treated as halogenated waste . [13]

Disposal Protocol
  • Segregation: Never mix halogenated waste with non-halogenated waste. [12][13]The disposal methods differ significantly; halogenated solvents require high-temperature incineration to prevent the formation of toxic byproducts, making their disposal more costly. [13][14]2. Container: Collect all solid waste (e.g., contaminated weigh boats, wipes, gloves) and waste solutions containing this compound in a clearly labeled, leak-proof container with a screw-top cap. [12][13]3. Labeling: The container must be labeled with "HAZARDOUS WASTE" and "HALOGENATED ORGANIC WASTE". List all chemical contents by their full names, including solvents and their approximate percentages. [12][15]4. Storage: Store the sealed waste container in a designated secondary containment area away from incompatible materials until it is collected by environmental health and safety personnel.

Start Waste Generated Is_Halogenated Is the waste halogenated? Start->Is_Halogenated Halogen_Bin Collect in Labeled 'Halogenated Waste' Container Is_Halogenated->Halogen_Bin Yes NonHalogen_Bin Collect in Labeled 'Non-Halogenated Waste' Container Is_Halogenated->NonHalogen_Bin No Store Store in Secondary Containment for Pickup Halogen_Bin->Store NonHalogen_Bin->Store End Disposal by EHS Store->End

Caption: Decision tree for chemical waste segregation.

References

  • Material Safety Data Sheet - Indole, 99+%. Cole-Parmer. [Link]

  • INDOLE SOLUTION MSDS CAS-No. Loba Chemie. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Indole Detection Reagent - Safety Data Sheet. EDVOTEK. [Link]

  • Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services. [Link]

  • SAFETY DATA SHEET. ConRo. [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. [Link]

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